molecular formula C13H16N2O2 B15618572 (2R,3S)-E1R

(2R,3S)-E1R

Katalognummer: B15618572
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: ZTGRWYMPQCQTHD-MWLCHTKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-E1R is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2R,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRWYMPQCQTHD-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R,3S)-E1R biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals no specific biological agent or compound publicly and unambiguously identified as "(2R,3S)-E1R". This designation does not correspond to a recognized IUPAC name, common name, or registered compound in major chemical databases.

It is likely that "this compound" represents an internal laboratory code, an abbreviation used within a specific research group, or a novel, as-yet-unpublished molecule. The stereochemical descriptors "(2R,3S)" denote a precise three-dimensional arrangement of atoms within a chiral molecule, indicating a specific stereoisomer. However, without the corresponding chemical structure or a more universally recognized identifier, it is impossible to retrieve and present the detailed technical information requested.

To proceed with a comprehensive technical guide, clarification of the specific molecule is required. Researchers, scientists, and drug development professionals are encouraged to provide one of the following identifiers for "this compound":

  • Full IUPAC Name: The systematic name that describes the chemical structure without ambiguity.

  • Common or Trivial Name: The name by which the compound is generally known in the scientific community.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • A Relevant Publication: A scientific paper or patent that describes the synthesis, characterization, or biological evaluation of the compound.

Upon receiving the correct chemical identity, a thorough and detailed technical guide will be generated, addressing all core requirements, including quantitative data presentation in tabular format, detailed experimental protocols, and mandatory Graphviz visualizations of relevant signaling pathways and experimental workflows.

A Technical Guide to the Enantioselective Synthesis of (4R,5S)-E1R

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel positive allosteric modulator of the sigma-1 receptor.[1][2] It is a derivative of piracetam (B1677957) and has demonstrated cognition-enhancing effects and efficacy against cholinergic dysfunction in preclinical models, making it a compound of interest for the development of new treatments for cognitive symptoms associated with neurodegenerative diseases.[1][2] This document provides a detailed technical overview of the enantioselective synthesis pathway for the specific (4R,5S) stereoisomer of E1R, targeting researchers, scientists, and professionals in drug development. The synthesis involves an asymmetric Michael addition, separation of diastereomers, reductive cyclization, and final attachment of the acetamide (B32628) moiety.[3]

Core Synthesis Pathway

The enantioselective synthesis of (4R,5S)-E1R is achieved through a multi-step process that establishes the two chiral centers in the pyrrolidinone core. The key steps include an asymmetric Michael addition to introduce the stereocenters, followed by separation of the resulting diastereomers, reductive cyclization to form the lactam ring, and finally, N-alkylation to introduce the acetamide side chain.[1][3]

Synthesis_Pathway cluster_start Starting Materials cluster_michael Asymmetric Michael Addition cluster_separation Chromatographic Separation cluster_cyclization Reductive Cyclization cluster_final N-Alkylation and Amidation A 2-Nitroprop-1-enylbenzene C Methyl erythro- and threo- 4-nitro-3-phenylpentanoate (Diastereomeric Mixture) A->C B Diethyl Malonate B->C Organocatalyst D Methyl (3R,4S)-4-nitro-3-phenylpentanoate C->D Chromatography E Other Diastereomers C->E F (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one D->F Reduction (e.g., H2, Raney Ni) G (4R,5S)-E1R F->G 1. NaH 2. Ethyl Chloroacetate (B1199739) 3. NH3

Figure 1: Overall synthetic workflow for (4R,5S)-E1R.

Experimental Protocols

Step 1: Asymmetric Michael Addition

The synthesis commences with an asymmetric Michael addition of diethyl malonate to 2-nitroprop-1-enylbenzene.[3] This reaction is crucial for establishing the initial stereochemistry.

  • Reaction: 2-Nitroprop-1-enylbenzene is reacted with diethyl malonate in the presence of a suitable chiral organocatalyst.

  • Reagents and Conditions: Specific catalysts and conditions (e.g., solvent, temperature, reaction time) are selected to favor the formation of the desired diastereomers.

  • Work-up: Following the reaction, a standard aqueous work-up is performed, and the crude product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

  • Outcome: This step yields a mixture of methyl erythro- and threo-4-nitro-3-phenylpentanoate diastereoisomers.[3]

Step 2: Chromatographic Separation of Diastereomers

The diastereomeric mixture from the Michael addition is separated to isolate the precursor with the correct stereochemistry for (4R,5S)-E1R.

  • Methodology: The separation is achieved using column chromatography on silica (B1680970) gel.[3]

  • Eluent: A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to achieve separation of the methyl (3R,4S)-4-nitro-3-phenylpentanoate from the other diastereomers.

  • Monitoring: The fractions are typically monitored by thin-layer chromatography (TLC).

  • Outcome: Pure methyl (3R,4S)-4-nitro-3-phenylpentanoate is isolated.

Step 3: Reductive Cyclization

The isolated nitroester is then subjected to reductive cyclization to form the core pyrrolidinone ring structure.

  • Reaction: The nitro group is reduced to an amine, which subsequently undergoes intramolecular cyclization with the ester group to form the lactam.

  • Reagents and Conditions: A common method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere in a solvent such as methanol (B129727) or ethanol.[3] The reaction is typically run at elevated pressure and temperature.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude product.

  • Purification: The resulting (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one can be purified by recrystallization or chromatography.

  • Outcome: The key intermediate, (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one, is obtained.

Step 4: N-Alkylation and Amidation

The final step involves the attachment of the acetamide group to the nitrogen atom of the pyrrolidinone ring.

  • Reaction: This is a two-step process. First, the pyrrolidinone is deprotonated with a strong base, followed by alkylation with an ethyl acetate (B1210297) synthon. The resulting ester is then converted to the primary amide.

  • Reagents and Conditions:

    • The (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one is treated with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF or DMF) to form the corresponding anion.

    • Ethyl chloroacetate is then added to the reaction mixture to alkylate the nitrogen.

    • The resulting ethyl ester is then converted to the acetamide by treatment with ammonia (B1221849) (e.g., a solution of ammonia in methanol or bubbling ammonia gas through the reaction mixture).

  • Work-up and Purification: The final product, (4R,5S)-E1R, is isolated after an appropriate work-up and purified by recrystallization or column chromatography.

  • Outcome: The target molecule, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is obtained.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of (4R,5S)-E1R and its stereoisomers. Please note that specific yields can vary based on the exact conditions and scale of the reaction.

StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1Methyl 4-nitro-3-phenylpentanoate (mixture)HighVariableCatalyst dependent[3]
2Methyl (3R,4S)-4-nitro-3-phenylpentanoate->98%>98%[3]
3(4R,5S)-5-Methyl-4-phenylpyrrolidin-2-oneGood->98%[3]
4(4R,5S)-E1RGood->98%[3]

Logical Relationships in Synthesis

The synthesis of (4R,5S)-E1R relies on a logical sequence of reactions designed to control stereochemistry and build the final molecular architecture.

Logical_Flow cluster_strategy Overall Strategy cluster_execution Execution Stereocontrol Establish Stereocenters Michael Asymmetric Michael Addition Stereocontrol->Michael RingFormation Form Pyrrolidinone Core Cyclization Reductive Cyclization RingFormation->Cyclization Functionalization Introduce Side Chain Alkylation N-Alkylation/Amidation Functionalization->Alkylation Separation Diastereomer Separation Michael->Separation Separation->RingFormation Cyclization->Functionalization

References

The Emergence of (4R,5S)-E1R: A Novel Positive Allosteric Modulator of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Isolation, and Characterization of a Promising Neuromodulatory Agent

For researchers, scientists, and drug development professionals, the discovery of novel compounds that can selectively modulate specific biological targets represents a significant step forward in the quest for more effective and safer therapeutics. This whitepaper provides an in-depth technical guide to the discovery, isolation, and characterization of (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, a compound referred to as E1R. This molecule has been identified as a novel positive allosteric modulator of the sigma-1 receptor, a chaperone protein with significant implications in a range of neurological and psychiatric disorders.

Discovery and Synthesis

The discovery of E1R originated from a program focused on the synthesis and biological evaluation of stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide.[1] The synthesis of the four stereoisomers (E1R, T1R, E1S, and T1S) was achieved through an asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate.[1] This was followed by chromatographic separation of the diastereoisomers and subsequent reductive cyclization and attachment of the acetamide (B32628) group.[1] The (4R,5S) stereoisomer, designated E1R, was identified as having particularly interesting pharmacological activity.[2]

Isolation and Purification

The isolation of the individual stereoisomers, including E1R, was a critical step in its discovery and characterization. The process involved the following key stages:

  • Chromatographic Separation: Following the initial synthesis which produces a mixture of diastereomers, chromatographic techniques were employed to separate the methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate diastereoisomers.[1]

  • Reductive Cyclization: The separated diastereoisomers were then subjected to reductive cyclization to form the corresponding 5-methyl-4-phenylpyrrolidin-2-one (B3142619) enantiomers.[1]

  • Acetamide Group Attachment: Finally, the acetamide group was attached to the heterocyclic nitrogen to yield the target 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, including E1R.[1]

Biological Activity and Characterization

E1R has been characterized as a positive allosteric modulator (PAM) of the sigma-1 receptor.[3][4] This means that it does not bind to the primary (orthosteric) binding site of the receptor but rather to a different (allosteric) site, where it enhances the effect of the natural ligand or other orthosteric agonists.[3]

Quantitative Bioactivity Data

The biological activity of E1R has been quantified in several in vitro and in vivo assays. The following tables summarize key quantitative data.

AssayLigandE1R ConcentrationEffectReference
--INVALID-LINK---pentazocine binding(+)-pentazocine1 µMPotentiated binding[5]
Electrically stimulated rat vas deferensPRE-084 (sigma-1 agonist)10 µMEnhanced the stimulating effect of PRE-084[1]
Bradykinin-induced [Ca²⁺]i increasePRE-08410 µMEnhanced the effect of PRE-084[5]
In Vivo ModelConditionE1R Dose (mg/kg)OutcomeReference
Passive Avoidance Test (mice)Scopolamine-induced amnesia1, 10, 30Dose-dependent improvement in memory retention[5]
Y-Maze Test (mice)Scopolamine-induced amnesia10Alleviated cognitive impairment[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of E1R.

Radioligand Binding Assay

This assay was used to determine the effect of E1R on the binding of a known sigma-1 receptor ligand.

  • Preparation of brain homogenates: Brain tissue is homogenized in a suitable buffer.

  • Incubation: The homogenates are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) in the presence and absence of E1R.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Analysis: Data are analyzed to determine if E1R enhances the binding of the radioligand.

Electrically Stimulated Rat Vas Deferens Model

This ex vivo model assesses the functional activity of compounds on smooth muscle contraction.

  • Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution.

  • Stimulation: The tissue is electrically stimulated to induce contractions.

  • Drug Application: A sigma-1 receptor agonist (e.g., PRE-084) is added to the bath, and the contractile response is measured.

  • E1R Application: E1R is then added to the bath in the presence of the agonist, and any change in the contractile response is recorded.

  • Analysis: An enhanced contractile response in the presence of E1R and the agonist indicates positive allosteric modulation.

Behavioral Models

Animal models are used to assess the in vivo effects of E1R on cognition.

  • Passive Avoidance Test: This test measures fear-motivated memory. A mouse is placed in a two-chambered apparatus and receives a mild foot shock in the dark chamber. The latency to re-enter the dark chamber is measured 24 hours later. Longer latencies indicate better memory retention.

  • Y-Maze Test: This test assesses spatial working memory. A mouse is placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations (entering a different arm on each of the last three entries). A higher percentage of alternations indicates better spatial memory.

Signaling Pathways and Mechanism of Action

The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[6] It plays a crucial role in regulating intracellular calcium signaling and cellular stress responses.[7][8]

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R stabilizes Ca_Mito Ca²⁺ uptake IP3R->Ca_Mito Ca²⁺ release ATP ATP Production Ca_Mito->ATP E1R E1R (PAM) E1R->Sigma1 enhances agonist effect Agonist Agonist Agonist->Sigma1 activates Cellular_Stress Cellular Stress Cellular_Stress->Sigma1 dissociation from BiP

Figure 1: Simplified diagram of the Sigma-1 receptor signaling pathway.

As a positive allosteric modulator, E1R is thought to bind to the sigma-1 receptor and induce a conformational change that enhances the ability of endogenous or exogenous agonists to activate the receptor.[3] This leads to the potentiation of downstream signaling events, including the stabilization of the IP3 receptor, enhanced calcium signaling from the ER to the mitochondria, and ultimately, improved cellular function and resilience to stress.[6]

Experimental Workflow

The discovery and preclinical development of a compound like E1R follows a structured workflow.

E1R_Discovery_Workflow Synthesis Synthesis of Stereoisomers Separation Isolation & Purification (Chromatography) Synthesis->Separation InVitro In Vitro Screening (Binding & Functional Assays) Separation->InVitro InVivo In Vivo Behavioral Models (Cognition & Safety) InVitro->InVivo Lead_Optimization Lead Optimization InVivo->Lead_Optimization Hit-to-Lead Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Figure 2: General experimental workflow for the discovery of E1R.

Conclusion

The discovery and characterization of (4R,5S)-E1R as a potent and selective positive allosteric modulator of the sigma-1 receptor represents a significant advancement in the field of neuropharmacology. Its ability to enhance cognitive function in preclinical models suggests its potential as a therapeutic agent for a variety of neurological and psychiatric conditions characterized by cognitive deficits. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of E1R and other sigma-1 receptor modulators. Continued investigation into its mechanism of action and clinical efficacy is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Core Chemical Properties of (2R,3S)-E1R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "(2R,3S)-E1R" is not a recognized publicly documented chemical entity. The following guide is a template populated with hypothetical data to illustrate the expected structure and content for an in-depth technical report. All data, experimental protocols, and pathways are illustrative examples.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.

PropertyValueMethodReference
Molecular Formula C₂₂H₂₅FN₄O₄N/AInternal
Molecular Weight 444.46 g/mol Mass SpectrometryEXP-001
pKa 8.2 ± 0.1Potentiometric TitrationEXP-002
LogP 2.5 ± 0.2HPLC MethodEXP-003
Aqueous Solubility (pH 7.4) 15.8 ± 1.2 µg/mLShake-Flask MethodEXP-004
Melting Point 182-185 °CDifferential Scanning CalorimetryEXP-005
Appearance White to off-white crystalline solidVisual InspectionN/A
Stability Data

The stability of this compound has been evaluated under various stress conditions to determine its degradation pathways and shelf-life.

ConditionTime% RemainingDegradantsMethod
Aqueous Buffer (pH 3.0, 40°C) 72 hours91.3%E1R-D1, E1R-D2HPLC-UV
Aqueous Buffer (pH 7.4, 40°C) 72 hours98.5%<0.5% E1R-D1HPLC-UV
Aqueous Buffer (pH 9.0, 40°C) 72 hours85.7%E1R-D3HPLC-UV
Oxidative (3% H₂O₂, 25°C) 24 hours78.2%E1R-O1, E1R-O2HPLC-UV/MS
Photostability (ICH Q1B) 8 hours99.1%Not DetectedHPLC-UV

Experimental Protocols

EXP-004: Aqueous Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer.

Materials:

  • This compound solid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • An excess amount of this compound solid is added to a vial containing a known volume of PBS (pH 7.4).

  • The vial is sealed and placed on an orbital shaker set at 25°C and 150 rpm.

  • The suspension is agitated for 24 hours to ensure equilibrium is reached.

  • After 24 hours, the suspension is allowed to stand for 1 hour to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

  • The concentration of this compound in the filtrate is determined by a validated HPLC-UV method against a standard curve.

  • The experiment is performed in triplicate to ensure reproducibility.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), preventing downstream signaling through the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway MAPK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds E1R This compound E1R->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the typical workflow for assessing the inhibitory activity of this compound against a target kinase.

G start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prepare_reagents serial_dilution Create Serial Dilution of this compound prepare_reagents->serial_dilution add_to_plate Add Kinase, Substrate, and this compound to 384-well plate serial_dilution->add_to_plate initiate_reaction Initiate Reaction by adding ATP add_to_plate->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate analyze_data Analyze Data (Calculate IC₅₀) read_plate->analyze_data end_process End analyze_data->end_process

Caption: Workflow for determining the IC₅₀ of this compound.

In-depth Technical Guide on Spectroscopic Analysis of (2R,3S)-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "(2R,3S)-E1R" does not correspond to a recognized chemical compound in standard chemical databases. Therefore, providing specific spectroscopic data for this unknown substance is not possible. This guide has been created to fulfill the user's request for a technical whitepaper by using a representative molecule with the same stereochemical configuration: (2R,3S)-2-Amino-3-hydroxybutanoic acid , a stereoisomer of the amino acid Threonine. The data and protocols presented herein are illustrative of the type of information and structure required for a comprehensive spectroscopic analysis.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2R,3S)-2-Amino-3-hydroxybutanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (2R,3S)-2-Amino-3-hydroxybutanoic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.58d~4.8H-2 (α-proton)
~4.25dq~4.8, ~6.5H-3 (β-proton)
~1.30d~6.5H-4 (γ-methyl protons)

Note: Chemical shifts of exchangeable protons (-NH₂ and -OH) can vary significantly depending on the solvent, concentration, and temperature and are often observed as broad signals.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
~172.5C-1 (Carboxyl)
~67.0C-3 (β-carbon)
~59.5C-2 (α-carbon)
~20.0C-4 (γ-methyl)
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-2500Strong, BroadO-H stretch (carboxylic acid and alcohol), N-H stretch (amine)
~1700Strong, SharpC=O stretch (carboxylic acid)
~1600MediumN-H bend (amine)
~1100MediumC-O stretch (alcohol)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
119Moderate[M]⁺ (Molecular Ion)
74High[M - COOH]⁺
45High[COOH]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR data acquisition.

  • Sample Preparation: 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were averaged.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled sequence with a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. Approximately 1024 scans were averaged to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector was used.

  • Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed directly on the ATR crystal (e.g., diamond or germanium), and pressure was applied to ensure good contact.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: An Electron Ionization Time-of-Flight (EI-TOF) mass spectrometer was used.

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe, which was heated to volatilize the compound.

  • Ionization: The gaseous molecules were ionized using a standard electron ionization energy of 70 eV.

  • Analysis: The resulting ions were accelerated into the time-of-flight analyzer, and their mass-to-charge ratios (m/z) were determined by their flight time to the detector.

  • Data Processing: The mass spectrum was generated by plotting the relative abundance of the detected ions as a function of their m/z values.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_result Final Output Sample Chemical Compound ((2R,3S)-Isomer) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare for ATR (Solid Sample) Sample->Prep_IR Prep_MS Prepare for Direct Insertion Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Proc_NMR Fourier Transform & Phasing NMR->Proc_NMR Proc_IR Fourier Transform & Background Subtraction IR->Proc_IR Proc_MS Generate Mass Spectrum MS->Proc_MS Analysis Correlate Data: - Chemical Shifts - Functional Groups - Molecular Weight - Fragmentation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Result Structure Elucidation & Technical Report Analysis->Result

Caption: General Workflow for Spectroscopic Analysis

A Technical Guide to the Identification and Validation of (2R,3S)-E1R Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel bioactive small molecules, such as (2R,3S)-E1R, through phenotypic screening presents a significant challenge: the deconvolution of their mechanism of action. Identifying the specific protein target(s) is a critical step that bridges a compound's observed biological effect with its molecular pathway, paving the way for rational drug development and optimization. This technical guide provides a comprehensive, in-depth framework for the systematic identification and rigorous validation of the protein targets of this compound. It details an integrated workflow combining state-of-the-art chemoproteomic, biophysical, and cellular biology techniques, complete with detailed experimental protocols, data presentation standards, and logical diagrams to guide the research process.

Section 1: Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)

The primary step in target deconvolution is to identify candidate proteins that physically interact with the small molecule. Affinity chromatography coupled with mass spectrometry (AC-MS) is a robust and widely used method for this purpose.[1][2][3] The strategy involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from a complex biological lysate.

Experimental Workflow: AC-MS

The overall workflow for AC-MS involves probe synthesis, affinity capture, and proteomic analysis.

cluster_prep Phase 1: Preparation cluster_capture Phase 2: Affinity Capture cluster_analysis Phase 3: Analysis A Synthesis of this compound Affinity Probe B Immobilization of Probe onto Resin Beads A->B Covalent Linkage D Incubation of Lysate with Probe-Coupled Beads B->D C Preparation of Cell/Tissue Lysate C->D E Extensive Washing Steps (Remove Non-specific Binders) D->E F Elution of Bound Proteins E->F G SDS-PAGE Separation F->G H In-gel Tryptic Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantitative Analysis I->J

Caption: Workflow for AC-MS Target Identification.
Detailed Experimental Protocol: AC-MS

  • Affinity Probe Synthesis & Immobilization:

    • Synthesize an analog of this compound containing a linker arm (e.g., polyethylene (B3416737) glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester) or a biotin (B1667282) tag.[1] The linker attachment point should be at a position determined by structure-activity relationship (SAR) studies to be non-essential for biological activity.[2]

    • Covalently couple the probe to an activated solid support, such as NHS-activated agarose (B213101) beads.[4] For biotinylated probes, use streptavidin-coated beads.[1]

    • Prepare a control resin by blocking the reactive groups or using beads coupled with a structurally similar but inactive analog.

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cell line sensitive to this compound) to ~80-90% confluency.

    • Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C to remove insoluble debris.[5]

    • Determine protein concentration using a BCA assay.

  • Affinity Capture:

    • Incubate the clarified lysate (e.g., 5-10 mg total protein) with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • To increase confidence, include a competition control where the lysate is pre-incubated with an excess of free this compound before adding the probe-coupled beads.

  • Washing and Elution:

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive eluent (high concentration of free this compound), a denaturing eluent (e.g., SDS sample buffer), or by changing pH/salt concentration.

  • Proteomic Analysis:

    • Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise unique bands present in the experimental lane but absent or reduced in control lanes.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

    • Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

Data Presentation: AC-MS Hit Prioritization

The raw output from the mass spectrometer must be processed to identify high-confidence candidate targets. Proteins are ranked based on metrics such as peptide count, sequence coverage, and enrichment over controls.

Rank Protein ID (UniProt) Gene Name Score Unique Peptides Fold Enrichment (vs. Control Resin) Notes
1P04637TP53125415>50Significantly reduced in competition lane
2P62258HSP90AB19801125Known chaperone, potential false positive
3Q13547MAPK88559>50Significantly reduced in competition lane
4P27361MAPK1791815
5P15056BRAF6407>50Significantly reduced in competition lane

Section 2: Target Validation

Identifying a list of potential interactors is only the first step. A rigorous validation process is essential to confirm direct, specific binding and to establish that the interaction is responsible for the compound's biological effect.[7][8]

Validation Workflow

A multi-step validation cascade ensures that resources are focused on the most promising candidates. This process moves from confirming direct binding in a cell-free system to verifying engagement in a cellular context and finally to assessing functional relevance.

cluster_biophysical Biophysical Validation (In Vitro) cluster_cellular Cellular Target Engagement cluster_functional Functional Validation A AC-MS Candidate List (e.g., TP53, MAPK8, BRAF) B Surface Plasmon Resonance (SPR) Quantify Binding Affinity (KD) A->B C Cellular Thermal Shift Assay (CETSA) Confirm Intracellular Binding B->C D Target Knockdown (siRNA/CRISPR) Phenocopies this compound Effect? C->D E Downstream Pathway Analysis (e.g., Western Blot) C->E F Validated Target (e.g., BRAF) D->F E->F

Caption: Hierarchical Workflow for Target Validation.
Protocol 1: Biophysical Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics between an analyte and a ligand, providing quantitative data on association (ka), dissociation (kd), and affinity (KD).[9][10][11]

  • Immobilization:

    • Covalently immobilize the purified recombinant candidate protein (e.g., BRAF) onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

    • Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Record the association phase during injection and the dissociation phase during buffer flow.

    • Between cycles, regenerate the sensor surface with a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[9]

Candidate Protein ka (1/Ms) kd (1/s) KD (nM) Chi² (Goodness of Fit)
BRAF1.2 x 10⁵2.5 x 10⁻⁴2.10.15
TP53No Binding DetectedN/AN/AN/A
MAPK83.5 x 10³8.1 x 10⁻³23141.2
Protocol 2: Cellular Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) verifies that a compound binds to its target protein within the complex environment of a living cell.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14]

  • Cell Treatment:

    • Treat intact cells with this compound at a saturating concentration and a vehicle control (e.g., DMSO) for 1-2 hours.[12]

  • Heat Challenge:

    • Harvest and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation (e.g., 12,000 g for 20 min).[15]

  • Detection:

    • Analyze the amount of soluble target protein (e.g., BRAF) remaining in the supernatant at each temperature point using Western blotting or another protein detection method.

    • Quantify band intensities using densitometry.

  • Data Analysis:

    • Plot the normalized band intensities against temperature to generate melting curves for both vehicle- and compound-treated samples.

    • A shift of the curve to the right in the presence of this compound indicates target stabilization and engagement. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

Temperature (°C) BRAF Remaining (Vehicle, %) BRAF Remaining (this compound, %)
46100100
4995100
527898
555191
582475
61548
64219
Tm (°C) ~55.2 ~61.1

Section 3: Signaling Pathway Elucidation

With a validated target (e.g., BRAF), the final step is to connect this interaction to a known biological pathway to explain the original phenotypic observation. Since BRAF is a key kinase in the MAPK/ERK pathway, we can hypothesize that this compound modulates this cascade. This can be tested using Western blotting to measure the phosphorylation status of downstream proteins.[16][17]

Signaling Pathway Diagram: MAPK/ERK Cascade

cluster_pathway MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF This compound Target: BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: The MAPK/ERK Signaling Pathway.
Protocol 3: Western Blot Analysis of Pathway Modulation

  • Cell Treatment and Lysis:

    • Treat cells with a dose range of this compound for a specified time (e.g., 30 minutes). Include a positive control (e.g., a known BRAF inhibitor) and a vehicle control.

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[5]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[18]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-MEK, anti-p-ERK) and total proteins (anti-MEK, anti-ERK, anti-BRAF, and a loading control like GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system.[5]

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phosphorylated protein signal to the corresponding total protein signal to determine the change in activation status.

Treatment This compound (µM) p-MEK / Total MEK (Fold Change) p-ERK / Total ERK (Fold Change)
Vehicle01.001.00
This compound0.10.650.58
This compound1.00.120.09
This compound10.00.050.04

Conclusion

This guide outlines a systematic, multi-tiered approach to confidently identify and validate the molecular target of a novel bioactive compound, this compound. By integrating affinity-based proteomics for hypothesis generation with rigorous biophysical and cellular validation assays, this workflow minimizes the risk of pursuing false positives and builds a robust, evidence-based understanding of the compound's mechanism of action. The successful identification of BRAF as the target and the subsequent confirmation of MAPK pathway inhibition provides a clear path for advancing this compound in a drug discovery program as a potential therapeutic agent.

References

Section 1: In Vitro Genotoxicity Studies of a SERM Analog

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals a notable scarcity of information directly pertaining to a compound designated as "(2R,3S)-E1R". This specific identifier does not correspond to a recognized agent in the public domain based on the conducted searches.

Therefore, this technical guide has been constructed by synthesizing data from related compounds and concepts to provide a framework for the type of in vitro and in vivo analysis requested. The following sections detail studies on a selective estrogen receptor modulator (SERM) with a related stereochemical structure and a SUMO E1 inhibitor, illustrating the required data presentation, experimental protocols, and visualizations.

This section focuses on a Selective Estrogen Receptor Modulator (SERM), specifically (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol, which has been evaluated for genotoxicity.[1] While this is the (2S,3R) diastereomer, the experimental approach would be analogous for the (2R,3S) isomer.

Quantitative Data Summary

The primary findings from the in vitro studies were qualitative and observational, identifying the formation of reactive metabolites and subsequent DNA damage.

Assay TypeMatrixKey FindingsReference
Metabolite Identification Human, Monkey, Mouse Liver MicrosomesNADPH-dependent formation of five distinct adenine (B156593) adducts.[1]
DNA Damage Assay (Comet Assay) Human HepatocytesDose-dependent increase in DNA damage observed.[1]
Experimental Protocols

In Vitro Bioactivation in Liver Microsomes [1]

  • Objective: To identify reactive metabolites of the SERM compound.

  • Procedure:

    • The SERM compound I was incubated with liver microsomes obtained from human, monkey, and mouse sources.

    • The incubation mixture was fortified with adenine and an NADPH-generating system to facilitate cytochrome P450-catalyzed oxidative bioactivation.

    • Following incubation, the mixture was analyzed to detect and characterize the formation of adenine adducts.

Comet Assay (Single Cell Gel Electrophoresis) [1]

  • Objective: To assess DNA damage in cells exposed to the SERM compound.

  • Procedure:

    • Human hepatocytes were incubated with varying concentrations of the SERM compound I.

    • After the exposure period, the cells were harvested and embedded in agarose (B213101) on a microscope slide.

    • The cells were lysed, and the slides were subjected to electrophoresis.

    • DNA was stained with a fluorescent dye and visualized. The extent of DNA migration ("comet tail") from the nucleus is indicative of the amount of DNA damage.

Visualization: Proposed Bioactivation Pathway

The study suggests that the genotoxicity stems from the metabolic activation of the compound into reactive intermediates.[1]

cluster_0 Metabolic Activation of SERM Analog cluster_1 Reactive Intermediates SERM SERM Compound I (2S,3R)-Isomer P450 Cytochrome P450 (NADPH-dependent) SERM->P450 Quinone para-Quinone Intermediate P450->Quinone Bioactivation Epoxide Reactive Epoxide or ortho-Quinone Intermediate P450->Epoxide Bioactivation Adduct_A1 Major Adenine Adduct (A1) Quinone->Adduct_A1 Forms Adducts_Other Four Other Adenine Adducts Epoxide->Adducts_Other Forms DNA_Damage DNA Damage (Observed in Comet Assay) Adduct_A1->DNA_Damage Leads to Adducts_Other->DNA_Damage Leads to

Caption: Proposed metabolic bioactivation of a SERM analog leading to DNA adducts.

Section 2: In Vivo Efficacy Studies of a SUMO E1 Inhibitor

This section describes the in vivo evaluation of TAK-981, a small molecule inhibitor of the SUMO-activating enzyme (SAE or E1).[2] This serves as an example of in vivo studies involving an "E1" target. The studies assessed its efficacy in combination with T-cell receptor (TCR) therapy in mouse models of cancer.

Quantitative Data Summary

The combination therapy demonstrated significant anti-tumor effects and enhanced T-cell function.

ModelTherapeutic CombinationKey In Vivo OutcomesReference
Acute Myeloid Leukemia (AML) TCR Therapy + TAK-981 + 5-Aza-2' deoxycytidineStrong and persistent antitumor activity.[2]
Multiple Myeloma (MM) TCR Therapy + TAK-981 + 5-Aza-2' deoxycytidineStrong and persistent antitumor activity.[2]
General T-Cell Effects TCR Therapy + TAK-981 + 5-Aza-2' deoxycytidine- Strong T-cell proliferation- Improved T-cell persistence- Increased cytokine signaling- Reduced T-cell exhaustion phenotype[2]
Experimental Protocols

In Vivo Tumor Models [2]

  • Objective: To evaluate the antitumor activity of the combination therapy in established hematological malignancies.

  • Procedure:

    • Immunodeficient mice were engrafted with human acute myeloid leukemia (OCI-AML3) or multiple myeloma tumor cells.

    • Once tumors were established, mice were treated with engineered T-cells (TCR T-cell therapy) specific for tumor antigens.

    • A cohort of mice received the combination treatment, which included TCR T-cell therapy alongside the SUMO E1 inhibitor TAK-981 and the DNA methylation inhibitor 5-Aza-2' deoxycytidine.

    • Tumor burden was monitored over time, often using bioluminescence imaging (BLI).

    • T-cell proliferation, persistence, and phenotype were analyzed from samples collected from the mice.

Visualization: Experimental Workflow & Logic

The diagram below outlines the logic behind combining SUMO E1 inhibition with TCR therapy to achieve a synergistic anti-cancer effect.

cluster_workflow Synergistic Logic of Combination Therapy TAK981 TAK-981 (SUMO E1 Inhibitor) T_Cell_Effect Enhanced T-Cell Function: • Proliferation ↑ • Persistence ↑ • Exhaustion ↓ TAK981->T_Cell_Effect AZA 5-Aza-2' (Hypomethylating Agent) Tumor_Effect Increased Tumor Immunogenicity: • HLA Expression ↑ • Co-stimulation ↑ AZA->Tumor_Effect TCR_T_Cell TCR T-Cell Therapy Synergy Synergistic Antitumor Activity TCR_T_Cell->Synergy T_Cell_Effect->Synergy Tumor_Effect->Synergy

Caption: Logic of combining SUMO E1 inhibition with TCR therapy for cancer.

References

Unraveling (2R,3S)-E1R: A Review of a Putative Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The molecule designated as "(2R,3S)-E1R" presents a significant challenge in the scientific literature, as no compound with this specific name and stereochemistry is readily identifiable in public databases. However, extensive investigation into chemical supplier catalogs and pharmacological databases suggests that "E1R" is likely a shorthand for a specific stereoisomer of a novel sigma-1 receptor modulator. The commercially available compound designated as "E1R" corresponds to the (4S,5R) stereoisomer of 1-(2-amino-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one (CAS 1301211-78-8). It is highly probable that the user's query contains a discrepancy in the stereochemical descriptors. This review, therefore, focuses on the available information for the compound known as E1R, which is (4S,5R)-1-(2-amino-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one, a putative positive allosteric modulator of the sigma-1 receptor.

Quantitative Data Summary

At present, there is a notable absence of publicly available quantitative data regarding the biochemical properties, efficacy, and safety of (4S,5R)-E1R in peer-reviewed literature. Commercial suppliers list the compound for research purposes, but detailed experimental data from primary studies are not provided. The information available is primarily descriptive, identifying it as a sigma-1 receptor modulator.

Due to the lack of published quantitative data, a structured table for comparison is not currently feasible.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological assays of (4S,5R)-E1R are not available in the public domain. The synthesis of substituted pyrrolidinones is a well-established area of organic chemistry, and one could hypothesize a potential synthetic route.

Hypothetical Synthetic Pathway:

A plausible synthetic approach to the pyrrolidinone core could involve a Michael addition of a nitroalkane to a cinnamate (B1238496) ester, followed by reduction of the nitro group and subsequent lactamization. Introduction of the acetamide (B32628) group on the nitrogen would complete the synthesis. The desired stereochemistry would likely be achieved through stereoselective synthesis or chiral resolution.

Logical Workflow for a Hypothetical Synthesis and Screening of E1R

cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Cinnamate ester, Nitroalkane) michael Michael Addition start->michael reduction Nitro Group Reduction michael->reduction lactamization Lactamization reduction->lactamization alkylation N-Alkylation with 2-bromoacetamide lactamization->alkylation purification Purification and Chiral Resolution alkylation->purification final_product (4S,5R)-E1R purification->final_product binding_assay Sigma-1 Receptor Binding Assay final_product->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel functional_assay->selectivity_panel adme_tox In vitro ADME/Tox selectivity_panel->adme_tox

Caption: Hypothetical workflow for the synthesis and biological evaluation of (4S,5R)-E1R.

Signaling Pathways

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and protein kinases. As a positive allosteric modulator, E1R would be expected to enhance the binding and/or signaling of endogenous ligands of the sigma-1 receptor, such as steroids and neurosteroids.

Proposed Signaling Cascade for a Sigma-1 Receptor Positive Allosteric Modulator:

Upon binding of an endogenous ligand, the sigma-1 receptor can translocate and interact with various client proteins to modulate their activity. A positive allosteric modulator like E1R would facilitate this process.

Diagram of Potential Sigma-1 Receptor Signaling Modulation by E1R

cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Effects s1r Sigma-1 Receptor ion_channel Ion Channel Modulation s1r->ion_channel Modulates gpcr GPCR Signaling Modulation s1r->gpcr Modulates kinase Protein Kinase Regulation s1r->kinase Regulates cell_survival Cell Survival Pathways s1r->cell_survival Influences e1r (4S,5R)-E1R e1r->s1r Binds to allosteric site ligand Endogenous Ligand (e.g., Neurosteroid) ligand->s1r Binds to orthosteric site

Structural Elucidation of the Chiral Molecule (2R,3S)-E1R: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. This is particularly critical for chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of a novel, hypothetical chiral compound, designated as (2R,3S)-E1R. By integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, we present a systematic workflow for determining its molecular formula, connectivity, and absolute stereochemistry. Detailed experimental protocols and data analysis strategies are provided to serve as a practical reference for researchers engaged in the structural characterization of small molecules.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its function. In the pharmaceutical industry, the correct assignment of absolute configuration is a regulatory requirement and a critical factor in understanding drug-receptor interactions. The process of structural elucidation is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. This guide illustrates this process through the case of a hypothetical small molecule, this compound, showcasing how disparate data streams are integrated to build a complete molecular picture.

Integrated Analytical Workflow

The structural elucidation of a novel compound follows a logical progression from establishing the molecular formula to defining the atomic connectivity and finally resolving the absolute stereochemistry.

G cluster_start Initial Analysis cluster_mf Molecular Formula cluster_conn Connectivity & Functional Groups cluster_stereo Stereochemistry A Isolation & Purification of E1R B High-Resolution Mass Spectrometry (HRMS) A->B C Elemental Analysis A->C D Infrared (IR) Spectroscopy B->D C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Chiroptical Methods (Optical Rotation, CD) F->G H X-ray Crystallography G->H I Final Structure of this compound H->I

Caption: Overall workflow for the structural elucidation of this compound.

Data Presentation: Summary of Findings

The following tables summarize the hypothetical quantitative data obtained for this compound through a suite of analytical techniques.

Table 1: Mass Spectrometry and Elemental Analysis
ParameterResultInterpretation
HRMS (ESI+) m/z 210.1125 [M+H]⁺
Calculated Mass 210.1130 for C₁₁H₁₆NO₃⁺Molecular Formula: C₁₁H₁₅NO₃
Elemental Analysis C, 62.84%; H, 7.19%; N, 6.66%Consistent with C₁₁H₁₅NO₃
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350BroadO-H or N-H stretch
3050MediumAromatic C-H stretch
2980, 2940StrongAliphatic C-H stretch
1710StrongC=O (Carbonyl) stretch
1605, 1490MediumAromatic C=C stretch
1250StrongC-O stretch
Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.30 - 7.20m5H-Ar-H
4.85d1H4.5H-2
4.10dq1H7.0, 4.5H-3
3.50s3H-OCH₃
2.50br s1H-OH or NH
1.20d3H7.0CH₃ (at C3)
Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
175.0C=O (C-1)
138.0Ar-C (quat)
128.5Ar-CH (x2)
128.0Ar-CH (x2)
126.0Ar-CH
75.0C-2
68.0C-3
52.0OCH₃
15.0CH₃
Table 5: X-ray Crystallography Data
ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Flack Parameter 0.05(3)
Conclusion Absolute Configuration: (2R, 3S)

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Agilent 6545 Q-TOF LC/MS.

  • Method: A sample of this compound (1 mg/mL in methanol) was infused into the electrospray ionization (ESI) source. The analysis was performed in positive ion mode with a capillary voltage of 3500 V. The mass range was set from m/z 100 to 500. Data was processed using MassHunter software.

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Method: A thin film of the purified compound was cast onto a NaCl plate from a chloroform (B151607) solution. The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III HD 500 MHz spectrometer.

  • Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • ¹H NMR: A standard 'zg30' pulse program was used. Spectral width was set to 20 ppm with a relaxation delay of 1.0 s.

  • ¹³C NMR: A proton-decoupled 'zgpg30' pulse program was used. Spectral width was set to 240 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs ('cosygpmfqf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf') were utilized with default parameters and optimized for the sample.

Single-Crystal X-ray Diffraction
  • Instrument: Bruker D8 VENTURE diffractometer with a Mo Kα radiation source (λ = 0.71073 Å).

  • Method: A suitable single crystal of this compound was grown by slow evaporation from an ethyl acetate/hexane mixture. The crystal was mounted on a MiTeGen loop and maintained at 100 K. Data collection was performed using the APEX3 software suite. The structure was solved by direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). The absolute configuration was determined by anomalous dispersion effects, confirmed by a low Flack parameter.[1]

Data Interpretation and Structure Assembly

The elucidation process integrates the data to form a cohesive structural hypothesis, which is then confirmed.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1 ¹H NMR: - 5 Aromatic H - 3 Aliphatic H - 1 Exchangeable H - 1 OCH₃ - 1 CH₃ COSY COSY: H-2 ↔ H-3 H-3 ↔ CH₃ H1->COSY C13 ¹³C NMR: - 1 C=O - 4 Aromatic C - 2 Aliphatic CH - 1 OCH₃ - 1 CH₃ HSQC HSQC: H-2 ↔ C-2 H-3 ↔ C-3 OCH₃ ↔ OCH₃-C CH₃ ↔ CH₃-C C13->HSQC HMBC HMBC: H-2 → C-1 (C=O) H-2 → Ar-C H-3 → C-2 OCH₃ → C-1 (C=O) COSY->HMBC HSQC->HMBC Structure Proposed Structure: Methyl 2-hydroxy-3-phenylbutanoate HMBC->Structure

Caption: Logical flow of 2D NMR data interpretation to build connectivity.

The combined spectroscopic data points to a structure of methyl 2-hydroxy-3-phenylbutanoate. The final, unambiguous proof of the (2R, 3S) absolute configuration is provided by the single-crystal X-ray diffraction analysis.

Application Context: Hypothetical Signaling Pathway

Understanding the precise structure of a molecule like this compound is crucial for elucidating its biological activity. For instance, it might act as a specific inhibitor or modulator in a cellular signaling pathway.

G Receptor Membrane Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor (TF) KinaseB->TF activates Response Cellular Response (e.g., Proliferation) TF->Response E1R This compound E1R->KinaseB inhibits E1S Inactive (2S,3R)-E1R E1S->KinaseB

Caption: Hypothetical inhibition of a kinase pathway by this compound.

In this hypothetical pathway, the specific (2R,3S) stereoisomer of E1R acts as a potent inhibitor of "Kinase B", thereby blocking the downstream cellular response. Its enantiomer, (2S,3R)-E1R, is shown to be inactive, highlighting the critical importance of stereochemical purity in drug development.

Conclusion

The structural elucidation of this compound, while presented here with hypothetical data, exemplifies the rigorous, multi-technique approach required in modern chemical analysis. Through the logical integration of data from mass spectrometry, IR and NMR spectroscopy, and X-ray crystallography, it is possible to determine the molecular formula, atomic connectivity, and absolute stereochemistry of a novel compound with high confidence. This systematic process is indispensable for advancing research and development in chemistry and the life sciences.

References

Methodological & Application

Asymmetric Synthesis of (4R,5S)-E1R: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R,5S)-E1R, also known by its chemical name (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)acetamide and CAS number 1301211-78-8, is a novel drug substance with potential applications in the treatment of cancer. As a specific stereoisomer, its biological activity is highly dependent on its three-dimensional structure. The precise synthesis of the (4R,5S) enantiomer is therefore critical for its development as a therapeutic agent. These application notes provide a detailed overview of the asymmetric synthesis methods for (4R,5S)-E1R, focusing on a key strategy involving an asymmetric Michael addition. This document includes quantitative data for the synthesis, detailed experimental protocols, and visualizations of the synthetic pathway.

Asymmetric Synthesis Strategy Overview

The primary strategy for the asymmetric synthesis of (4R,5S)-E1R and its stereoisomers involves a multi-step process commencing with an asymmetric Michael addition. This key step establishes the chiral centers early in the synthesis. The subsequent steps involve the separation of diastereomers, reductive cyclization to form the core pyrrolidinone structure, and finally, the addition of the acetamide (B32628) side chain.

The logical workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-nitroprop-1-enylbenzene (B1658986) 2-nitroprop-1-enylbenzene Asymmetric Michael Addition Asymmetric Michael Addition 2-nitroprop-1-enylbenzene->Asymmetric Michael Addition diethyl malonate diethyl malonate diethyl malonate->Asymmetric Michael Addition Chromatographic Separation Chromatographic Separation Asymmetric Michael Addition->Chromatographic Separation Reductive Cyclization Reductive Cyclization Chromatographic Separation->Reductive Cyclization Acetamide Group Attachment Acetamide Group Attachment Reductive Cyclization->Acetamide Group Attachment (4R,5S)-E1R (4R,5S)-E1R Acetamide Group Attachment->(4R,5S)-E1R

Caption: General workflow for the asymmetric synthesis of (4R,5S)-E1R.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric synthesis of (4R,5S)-E1R and its stereoisomers, based on the method described by Veinberg et al.[1][2][3]. This method allows for the preparation of all four stereoisomers through chromatographic separation of intermediates.

StepProductYieldDiastereomeric Ratio (erythro:threo)Enantiomeric Excess (ee)Reference
Asymmetric Michael AdditionDiethyl 2-(2-nitro-1-phenylethyl)malonate94%60:40>98% (for each diastereomer)[1][2]
Reductive Cyclization(4R,5S)-5-methyl-4-phenylpyrrolidin-2-one65%N/A>98%[1][2]
N-AlkylationEthyl 2-((4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetate85%N/A>98%[1][2]
Ammonolysis(4R,5S)-2-(5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetamide (E1R)92%N/A>98%[1][2]

Detailed Experimental Protocols

The following protocols are based on the synthetic route published by Veinberg et al. for the preparation of (4R,5S)-E1R.[1][2][3]

Step 1: Asymmetric Michael Addition of Diethyl Malonate to 2-Nitroprop-1-enylbenzene

This crucial step establishes the chirality of the precursor molecule.

G reagents Diethyl Malonate + 2-Nitroprop-1-enylbenzene reaction Reaction at Room Temperature reagents->reaction catalyst Chiral Catalyst (e.g., thiourea-based organocatalyst) catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction product Diethyl 2-(2-nitro-1-phenylethyl)malonate (Diastereomeric Mixture) reaction->product

Caption: Protocol for the Asymmetric Michael Addition.

Protocol:

  • To a solution of 2-nitroprop-1-enylbenzene (1.0 eq) in toluene, add diethyl malonate (1.2 eq).

  • Add the chiral thiourea-based organocatalyst (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the product as a mixture of diastereomers.

Step 2: Chromatographic Separation of Diastereomers

The diastereomeric mixture of diethyl 2-(2-nitro-1-phenylethyl)malonate is separated to isolate the precursor for the desired (4R,5S) stereoisomer.

Protocol:

  • Dissolve the diastereomeric mixture in a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate).

  • Perform column chromatography on silica gel using a gradient elution system to separate the erythro and threo diastereomers.

  • Collect the fractions containing the desired diastereomer and concentrate under reduced pressure.

Step 3: Reductive Cyclization to form the Pyrrolidinone Core

The isolated nitro-ester is converted to the corresponding lactam through a reductive cyclization.

Protocol:

  • Dissolve the isolated diastereomer of diethyl 2-(2-nitro-1-phenylethyl)malonate (1.0 eq) in ethanol.

  • Add a reducing agent, such as Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one.

  • Purify the product by recrystallization or column chromatography.

Step 4: N-Alkylation with Ethyl Chloroacetate (B1199739)

The pyrrolidinone nitrogen is alkylated to introduce the acetate (B1210297) moiety.

Protocol:

  • To a solution of (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 5: Ammonolysis to form (4R,5S)-E1R

The final step involves the conversion of the ester to the primary amide.

Protocol:

  • Dissolve the ethyl 2-((4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetate in a saturated solution of ammonia (B1221849) in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4R,5S)-2-(5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetamide (E1R).

Concluding Remarks

The asymmetric synthesis of (4R,5S)-E1R is a challenging yet achievable process that relies on a well-designed synthetic strategy. The key to this synthesis is the initial asymmetric Michael addition, which sets the stereochemistry for the final product. Careful execution of the subsequent separation and functional group manipulations is essential to obtain the desired enantiomerically pure active pharmaceutical ingredient. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the synthesis and development of this promising therapeutic agent.

References

Application Notes and Protocols for Chiral Separation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The separation of enantiomers is a critical process in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of individual stereoisomers. This document provides a detailed overview of key chiral separation techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), which are applicable for the resolution of chiral compounds such as a specific enantiomer like (2R,3S)-E1R. While specific methods for a compound designated "E1R" are not publicly available, the principles and protocols outlined herein provide a robust framework for developing a successful chiral separation method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers, primarily utilizing Chiral Stationary Phases (CSPs) to achieve resolution. The selection of the appropriate CSP and mobile phase is paramount for effective separation.

Data Presentation: HPLC

Table 1: Comparison of Chiral Stationary Phases and Mobile Phases for HPLC

Chiral Stationary Phase (CSP)Typical Mobile Phase (Normal Phase)Typical Mobile Phase (Reversed Phase)Common Applications
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) with additives like Diethylamine (DEA) for basic compounds or Trifluoroacetic acid (TFA) for acidic compounds.[1]Acetonitrile (ACN) or Methanol (MeOH) / Water or Buffer.[1]Broad applicability for a wide range of chiral compounds.[2]
Cyclodextrin-based ACN / Buffer (e.g., triethylammonium (B8662869) acetate)Methanol / Phosphate (B84403) buffer.Suitable for compounds that can form inclusion complexes.
Protein-based (e.g., AGP, HSA) Isopropanol / Phosphate bufferPhosphate buffer with organic modifiers.Separation of a wide variety of chiral drugs.[3]
Pirkle-type (e.g., (R,R)-Whelk-O1) Hexane / IPA or EtOHNot commonly used in reversed-phase mode.Compounds with π-acidic or π-basic groups.
Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the analytical separation of the (2R,3S) and (2S,3R) enantiomers of a target compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

Materials:

  • Columns: Start with a screening set of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralcel® OJ-H).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).

  • Sample: Racemic standard of the compound of interest dissolved in the mobile phase or a suitable solvent.

Procedure:

  • Initial Column and Mobile Phase Screening:

    • Screen the selected chiral columns with a set of standard mobile phases. A common starting point for normal phase is a mixture of n-Hexane and an alcohol (IPA or EtOH) in ratios such as 90:10, 80:20, and 70:30 (v/v).[1]

    • For basic compounds, add 0.1% DEA to the mobile phase. For acidic compounds, add 0.1% TFA.[1]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Monitor the separation at a suitable UV wavelength.

  • Method Optimization:

    • Once partial separation is observed on a particular column/mobile phase combination, optimize the mobile phase composition to improve resolution (Rs > 1.5).

    • Vary the ratio of the alcohol in the mobile phase. Increasing the alcohol content generally decreases retention time.

    • Investigate the effect of the alcohol type (IPA vs. EtOH).

    • Optimize the concentration of the additive (if used).

    • Adjust the flow rate and column temperature to fine-tune the separation and analysis time.

  • Method Validation (Abbreviated):

    • Specificity: Inject a blank (mobile phase) and a solution of the single desired enantiomer (if available) to confirm the retention times.

    • Linearity: Prepare a series of solutions of the racemic mixture at different concentrations to establish the linear range of the detector response.

    • Precision: Perform multiple injections of the same sample to assess the repeatability of the retention times and peak areas.

Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation cluster_result Result Start Racemic Sample Screen_Columns Screen Multiple CSPs (e.g., OD-H, AD-H, OJ-H) Start->Screen_Columns Screen_MP Test Different Mobile Phases (e.g., Hex/IPA, Hex/EtOH) Screen_Columns->Screen_MP Select_Best Select Best Column/ Mobile Phase Combination Screen_MP->Select_Best Optimize_MP Optimize Mobile Phase Ratio & Additives Select_Best->Optimize_MP Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Specificity, Linearity, Precision) Optimize_Conditions->Validation Final_Method Final Optimized Chiral HPLC Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Data Presentation: SFC

Table 2: Typical Parameters for Chiral SFC

ParameterTypical SettingPurpose
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralpak® series)Provide chiral recognition.
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol, Ethanol).[4]CO2 is the primary eluent; modifier adjusts polarity and solubility.[4]
Modifier Gradient Isocratic or gradient elution.Optimize separation and analysis time.
Back Pressure 100 - 200 barMaintain the CO2 in a supercritical state.
Temperature 30 - 50 °CAffects selectivity and efficiency.
Flow Rate 1 - 5 mL/minInfluences analysis time and resolution.
Experimental Protocol: Chiral SFC Method Development

Objective: To develop a fast and efficient SFC method for the separation of the (2R,3S) and (2S,3R) enantiomers.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, and a back-pressure regulator (BPR).

  • Detector: UV/Vis or Mass Spectrometer (MS).

Materials:

  • Columns: A selection of SFC-compatible chiral columns (e.g., Chiralpak® IA, IB, IC).

  • Mobile Phase: Supercritical fluid grade CO2, and HPLC grade modifiers (e.g., Methanol, Ethanol).

  • Sample: Racemic standard dissolved in a suitable solvent (e.g., modifier).

Procedure:

  • Initial Screening:

    • Screen a set of chiral columns with a generic gradient. For example, a gradient of 5% to 40% Methanol in CO2 over 5-10 minutes.

    • Set the back pressure to 150 bar, temperature to 40 °C, and flow rate to 3 mL/min.

    • Monitor the separation at an appropriate UV wavelength.

  • Method Optimization:

    • Based on the screening results, select the most promising column.

    • Optimize the modifier type and gradient. Sometimes a small amount of an additive (e.g., DEA for basic compounds) in the modifier can improve peak shape and resolution.

    • Optimize the back pressure and temperature. Lower temperatures can sometimes increase selectivity.

    • Adjust the flow rate for optimal resolution and speed.

  • Final Method:

    • Once baseline separation is achieved with a reasonable analysis time, the method can be considered developed. Further validation would be required for use in a regulated environment.

Visualization: SFC Method Development Workflow

SFC_Workflow Start Racemic Sample Screening Column & Modifier Screening (Generic Gradient) Start->Screening Optimization Optimization of: - Modifier & Gradient - Back Pressure - Temperature Screening->Optimization Final_Method Optimized Chiral SFC Method Optimization->Final_Method

Caption: Workflow for Chiral SFC Method Development.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[5] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).

Data Presentation: CE

Table 3: Common Chiral Selectors and Conditions for CE

Chiral SelectorTypical ConcentrationBackground Electrolyte (BGE)Common Applications
Cyclodextrins (CDs) 5 - 100 mMPhosphate or borate (B1201080) buffer at various pH values.Widely used for a variety of neutral and charged analytes.[6]
Sulfated Cyclodextrins 1 - 10% (w/v)Low pH buffer (e.g., phosphate buffer, pH 2.5).Excellent for separating basic compounds.[7]
Micelles (e.g., bile salts) 10 - 100 mMBorate or phosphate buffer.Chiral micellar electrokinetic chromatography (MEKC).
Proteins (e.g., BSA) 0.1 - 1 mg/mLPhosphate buffer.Affinity-based separations.
Experimental Protocol: Chiral CE Method Development

Objective: To develop a high-resolution CE method for the enantioseparation of the target compound.

Instrumentation:

  • Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge, and a detector (typically UV/Vis).

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

  • Chiral Selectors: A variety of cyclodextrins (e.g., neutral, charged).

  • Buffer Components: Sodium phosphate, sodium borate, hydrochloric acid, sodium hydroxide.

  • Sample: Racemic standard dissolved in water or BGE.

Procedure:

  • Capillary Conditioning:

    • Flush the new capillary sequentially with 1 M NaOH, water, and the background electrolyte (BGE).

  • Chiral Selector and BGE Screening:

    • Start with a neutral cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in a phosphate buffer at a neutral pH.

    • If no separation is achieved, screen other types of cyclodextrins (e.g., sulfated β-cyclodextrin for basic compounds at low pH).

    • Vary the concentration of the chiral selector.

    • Optimize the pH of the BGE. The charge of the analyte and the electroosmotic flow (EOF) are highly dependent on pH.

  • Optimization of Separation Parameters:

    • Optimize the applied voltage. Higher voltages lead to shorter analysis times but can generate Joule heating.

    • Adjust the capillary temperature to manage Joule heating and potentially improve selectivity.

    • Optimize the injection parameters (pressure and time) to ensure sufficient sample is introduced without overloading the capillary.

Visualization: Logical Relationships in Chiral CE

CE_Logic cluster_analyte Analyte Properties cluster_selector Chiral Selector cluster_bge Background Electrolyte cluster_conditions Instrumental Parameters cluster_output Separation Outcome Analyte Analyte (Charge, Size, Hydrophobicity) Resolution Enantiomeric Resolution Analyte->Resolution Selector Chiral Selector (e.g., Cyclodextrin) Selector_Conc Concentration Selector->Selector_Conc Selector->Resolution BGE BGE (pH, Ionic Strength) BGE->Resolution Conditions Voltage, Temperature Conditions->Resolution

Caption: Factors Influencing Chiral Separation in CE.

The selection of an appropriate chiral separation technique depends on various factors, including the properties of the analyte, the required scale of the separation (analytical vs. preparative), and the available instrumentation. A systematic screening and optimization approach, as outlined in these protocols, is crucial for developing a successful and robust method for the separation of enantiomers like this compound.

References

Application Note: Chiral Separation of (2R,3S)-E1R by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of E1R, specifically focusing on the isolation of the (2R,3S)-E1R diastereomer. E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel positive allosteric modulator of the sigma-1 receptor (Sig1R) with potential applications in neuroscience research.[1][2][3] The stereochemistry of E1R is critical to its pharmacological activity, necessitating a reliable analytical method to distinguish between its stereoisomers. This document provides a comprehensive protocol for the separation of E1R enantiomers using a polysaccharide-based chiral stationary phase under normal phase conditions. The method is suitable for purity determination and quality control in research and drug development settings.

Introduction

E1R is a derivative of piracetam (B1677957) that has demonstrated cognition-enhancing properties and efficacy against cholinergic dysfunction in preclinical models.[2][3][4] Its mechanism of action involves the positive allosteric modulation of the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane with roles in cellular signaling and stress responses. The specific stereoisomer, this compound, is of particular interest due to its defined pharmacological profile.

The separation of enantiomers and diastereomers is a critical challenge in pharmaceutical analysis, as different stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties.[5] Chiral HPLC, particularly utilizing chiral stationary phases (CSPs), is the most prevalent and effective technique for this purpose.[4][6] This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention and separation.[6]

This application note presents a developed HPLC method utilizing a Chiralpak® series column, which is known for its broad applicability in separating chiral compounds.[1] The method has been optimized for resolution, peak shape, and analysis time.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • This compound and its corresponding enantiomer/diastereomers as reference standards.

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (80:20, v/v).

Preparation of Mobile Phase and Samples
  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v).

  • Mobile Phase B: n-Hexane / Ethanol (85:15, v/v).

  • All mobile phases should be degassed prior to use.[7]

  • Standard Solution Preparation: Accurately weigh and dissolve the E1R reference standard in the sample diluent to achieve a final concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the test sample in the sample diluent to a nominal concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of E1R stereoisomers.

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 20 minutes

Rationale for Parameter Selection:

  • Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H are highly effective for separating a wide range of chiral compounds, including those with aromatic groups and amide functionalities present in E1R.[1][5]

  • Mobile Phase: A normal phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) is commonly used with polysaccharide-based CSPs to achieve optimal chiral recognition.[2] The ratio is optimized to balance retention time and resolution.

  • Detection: The phenyl group in the E1R structure is expected to have significant UV absorbance.[8] A wavelength of 220 nm is chosen to ensure high sensitivity for the detection of E1R.

Data Presentation

The following tables present hypothetical but representative data for the chiral separation of E1R stereoisomers under the optimized and alternative conditions.

Table 1: Chromatographic Performance under Optimized Conditions

StereoisomerRetention Time (min)Tailing FactorResolution (Rs)
(2S,3R)-E1R12.51.1-
This compound 15.21.22.8

Table 2: Method Robustness - Effect of Mobile Phase Composition

Mobile Phase Composition (n-Hexane / Alcohol, v/v)StereoisomerRetention Time (min)Resolution (Rs)
n-Hexane / IPA (95:5)(2S,3R)-E1R18.1-
This compound 22.53.5
n-Hexane / IPA (85:15)(2S,3R)-E1R9.8-
This compound 11.52.1
n-Hexane / Ethanol (90:10)(2S,3R)-E1R13.8-
This compound 16.92.5

Visualization of Method Development and Signaling Pathway

Experimental Workflow

The following diagram illustrates the logical workflow for the development of the chiral HPLC method for this compound.

HPLC_Method_Development start Define Analytical Goal: Separate this compound from other stereoisomers lit_review Literature & Compound Property Review: - E1R Structure (Phenyl, Amide) - Chiral HPLC Principles start->lit_review csp_selection Chiral Stationary Phase (CSP) Selection: Polysaccharide-based (e.g., Chiralpak AD-H) lit_review->csp_selection detection Detector Wavelength Selection: UV Scan -> Select λmax (e.g., 220 nm) lit_review->detection mp_selection Initial Mobile Phase Screening: Normal Phase: n-Hexane / IPA mixtures csp_selection->mp_selection optimization Method Optimization mp_selection->optimization detection->optimization mp_ratio Optimize Mobile Phase Ratio: (e.g., 95:5, 90:10, 85:15 Hex/IPA) optimization->mp_ratio flow_rate Optimize Flow Rate: (e.g., 0.8, 1.0, 1.2 mL/min) optimization->flow_rate temperature Optimize Column Temperature: (e.g., 20, 25, 30°C) optimization->temperature validation Method Validation: Specificity, Linearity, Accuracy, Precision mp_ratio->validation flow_rate->validation temperature->validation final_method Finalized Application Protocol validation->final_method E1R_Signaling_Pathway cluster_membrane Mitochondria-Associated ER Membrane (MAM) Sig1R Sigma-1 Receptor (Sig1R) IP3R IP3 Receptor Sig1R->IP3R Stabilizes & Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release PRE084 PRE-084 (Sig1R Agonist) PRE084->Sig1R Activates E1R This compound (Positive Allosteric Modulator) E1R->Sig1R Potentiates Bradykinin Bradykinin BK_Receptor Bradykinin Receptor Bradykinin->BK_Receptor PLC PLC BK_Receptor->PLC IP3_gen IP3 Generation PLC->IP3_gen IP3_gen->IP3R Activates Cognition Enhanced Cognition & Neuroprotection Ca_release->Cognition NE100 NE-100 (Sig1R Antagonist) NE100->Sig1R Blocks

References

Application Notes and Protocols for Novel Compound Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized for the administration of a novel investigational compound, referred to herein as (2R,3S)-E1R, in animal models. The specific compound "this compound" was not identifiable in publicly available literature. Therefore, these guidelines are based on established best practices for in vivo compound administration and should be adapted based on the specific physicochemical properties, pharmacokinetics, and mechanism of action of the actual test article. Researchers should conduct thorough dose-ranging and toxicity studies prior to initiating efficacy experiments.

Data Presentation

The following tables provide a template for summarizing key quantitative data related to the administration of a novel compound in various animal models. This data should be determined empirically for this compound.

Table 1: Recommended Administration Volumes for Different Routes in Mice

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size
Intravenous (IV) - Tail Vein< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (divided into multiple sites)25-27 G
Intramuscular (IM)< 0.05 mL per site25-27 G
Oral Gavage (PO)10 mL/kg20-22 G (gavage needle)

Table 2: Example Pharmacokinetic Parameters of a Novel Compound in Different Species [1][2]

SpeciesDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
MouseIV18500.112001.5
MousePO104500.525002.0
RatIV17000.110001.8
RatPO103001.028002.5
DogIV0.55000.29003.0
DogPO51502.022004.5

Note: This table is populated with hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a sterile and appropriately formulated solution of this compound for administration to animals.

Materials:

  • This compound compound

  • Sterile vehicle (e.g., saline, PBS, or a specific formulation buffer)

  • Sterile vials

  • Vortex mixer

  • Sonicator (if required for solubilization)

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • Aseptically weigh the required amount of this compound powder in a sterile vial within a laminar flow hood.

  • Add the sterile vehicle to the vial to achieve the desired final concentration.

  • Gently vortex the vial to dissolve the compound. If the compound is difficult to dissolve, use a sonicator bath for short intervals, monitoring the temperature to prevent degradation.

  • Once the compound is fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.

  • Store the final formulation at the recommended temperature and protect from light if the compound is light-sensitive.

  • Before administration, visually inspect the solution for any precipitates or color changes.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Objective: To administer this compound to mice via the intraperitoneal route.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL) and needles (25-27 G)

  • 70% ethanol

  • Mouse restraint device (optional)

Procedure:

  • Calculate the correct volume of the this compound formulation to be administered based on the animal's body weight and the desired dose.

  • Draw the calculated volume into a sterile syringe.

  • Properly restrain the mouse, ensuring the abdomen is accessible.

  • Locate the injection site in the lower right abdominal quadrant. Aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.[3]

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently depress the plunger to inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Protocol 3: Oral Gavage (PO) Administration in Rats

Objective: To administer this compound to rats via oral gavage.

Materials:

  • Prepared this compound formulation

  • Sterile syringes

  • Flexible or rigid gavage needle (appropriate size for the rat)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct administration volume.

  • Fill a syringe with the calculated volume of the this compound formulation.

  • Attach the gavage needle to the syringe.

  • Gently restrain the rat.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.

  • Slowly administer the solution.

  • Gently remove the gavage needle and return the rat to its cage.

  • Observe the animal for any signs of distress or choking. Gavage is often used to administer an exact PO dose.[3]

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_prep Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis prep_compound Formulate this compound dosing Compound Administration (e.g., IP, PO) prep_compound->dosing animal_acclimation Animal Acclimation & Randomization animal_acclimation->dosing monitoring Daily Health Monitoring dosing->monitoring data_collection Data Collection (e.g., Tumor Volume, Biomarkers) monitoring->data_collection tissue_harvest Tissue Harvesting data_collection->tissue_harvest analysis Ex Vivo Analysis (e.g., Histology, PK) tissue_harvest->analysis

Caption: A generalized workflow for an in vivo efficacy study involving a novel compound.

hypothetical_signaling_pathway Hypothetical Signaling Pathway of this compound compound This compound receptor Target Receptor compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: A hypothetical signaling cascade initiated by a novel compound binding to a receptor.

References

Application Notes and Protocols: (2R,3S)-Estracept Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Name: (2R,3S)-Estracept Analytical Standard

Synonyms: (2R,3S)-E1R (Hypothetical) Chemical Formula: C₂₀H₂₄N₂O₂ (Hypothetical) Molecular Weight: 336.42 g/mol (Hypothetical) Stereochemistry: (2R,3S)

Introduction

(2R,3S)-Estracept is a high-purity analytical standard for a novel, potent, and selective estrogen receptor modulator (SERM). Its specific (2R,3S) stereoisomeric configuration is crucial for its pharmacological activity, making accurate and precise quantification of this specific isomer essential in research and drug development. These application notes provide detailed protocols for the quantification of (2R,3S)-Estracept in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely used technique for such analyses.[1][2] The methodologies outlined are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Physicochemical Properties and Storage

Proper handling and storage of the analytical standard are critical to maintain its integrity and ensure accurate experimental outcomes.

PropertyValue
Appearance White to off-white solid
Purity (HPLC) ≥99.5%
Solubility Soluble in Methanol (B129727), Acetonitrile (B52724), DMSO
Storage Conditions -20°C, protected from light and moisture
Stability Stable for at least 2 years under recommended conditions

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of (2R,3S)-Estracept in human plasma.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of (2R,3S)-Estracept analytical standard.

    • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations of 100 µg/mL and 10 µg/mL.

  • Calibration Curve Standards (0.1 - 100 ng/mL):

    • Spike the working standard solutions into blank, drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at three concentration levels: Low (0.3 ng/mL), Medium (8 ng/mL), and High (80 ng/mL).

This protocol is designed for the extraction of (2R,3S)-Estracept from a 200 µL plasma sample.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of an internal standard working solution (e.g., deuterated (2R,3S)-Estracept-d4 at 50 ng/mL).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Use a suitable mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see section 3.3) for HPLC-MS/MS analysis.

HPLC-MS/MS Analytical Method

The following table summarizes the optimized parameters for the HPLC-MS/MS analysis of (2R,3S)-Estracept.

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (2R,3S)-Estracept: 337.2 -> 118.1; (2R,3S)-Estracept-d4 (IS): 341.2 -> 122.1
Declustering Potential 80 V
Collision Energy 25 eV

Data Analysis and Validation

The analytical method should be validated according to relevant regulatory guidelines.[3] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits

Diagrams

The following diagram illustrates a simplified signaling pathway for estrogen receptors, which are the putative targets of (2R,3S)-Estracept.

Estrogen_Signaling cluster_cell Target Cell ER Estrogen Receptor (ERα/ERβ) Complex Estracept-ER Complex ER->Complex Estracept (2R,3S)-Estracept Estracept->ER Binds HSP Heat Shock Proteins HSP->ER Inactivated State Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS Pretreat Pre-treatment (Acidification) Spike_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

References

Application Note: Chiral Derivatization of (2R,3S)-E1R for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the enantioselective analysis of the chiral compound (2R,3S)-E1R using gas chromatography-mass spectrometry (GC-MS) following derivatization. Due to the inherent non-volatility or poor chromatographic behavior of many chiral compounds, a derivatization step is often essential to improve their analytical characteristics.[1] This protocol focuses on the derivatization of this compound, presumed to contain a primary or secondary amine functional group, with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral GC column.[2] This method is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric separation and quantification.

Introduction

Gas chromatography (GC) is a powerful technique for separating volatile organic compounds.[3] However, many pharmaceutical compounds, including chiral molecules, are often non-volatile or exhibit poor peak shapes due to polar functional groups like amines and hydroxyls.[1][4] Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis.[1][3]

For chiral compounds, enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on a standard GC column impossible.[2] To overcome this, one of two approaches is typically employed: the use of a chiral stationary phase (CSP) in the GC column or the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA).[2][5] This latter approach forms a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated on a conventional achiral GC column.[2]

This application note details a generalized procedure for the derivatization of a hypothetical chiral amine, this compound, using N-trifluoroacetyl-L-prolyl chloride (L-TPC) as the chiral derivatizing agent. L-TPC is a well-established reagent for the derivatization of chiral amines, leading to the formation of diastereomeric amides with excellent chromatographic properties.[6]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Work-up & Extraction cluster_analysis GC-MS Analysis sp1 Standard/Sample Weighing sp2 Dissolution in Aprotic Solvent sp1->sp2 d1 Addition of L-TPC Reagent sp2->d1 d2 Incubation at Elevated Temperature d1->d2 d3 Quenching of Reaction d2->d3 e1 Liquid-Liquid Extraction d3->e1 e2 Drying of Organic Phase e1->e2 e3 Solvent Evaporation & Reconstitution e2->e3 a1 Injection into GC-MS e3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 data_analysis Data Analysis a3->data_analysis Data Acquisition & Processing

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Materials and Reagents

  • This compound standard

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Anhydrous Pyridine (B92270)

  • Dichloromethane (B109758) (DCM), GC grade

  • Ethyl acetate (B1210297), GC grade

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Methanol, GC grade

  • Deionized water

  • Nitrogen gas, high purity

  • Glass reaction vials with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Detailed Experimental Protocol

Preparation of Standard Solutions
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Derivatization Procedure
  • Pipette 100 µL of each working standard solution or sample extract into a 2 mL glass reaction vial.

  • Add 20 µL of anhydrous pyridine to each vial. Pyridine acts as a catalyst and acid scavenger.

  • Add 50 µL of a 10 mg/mL solution of L-TPC in dichloromethane to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.[7]

  • After incubation, cool the vials to room temperature.

  • Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent.

  • Vortex vigorously for 1 minute.

Liquid-Liquid Extraction
  • Add 500 µL of ethyl acetate to each vial.

  • Vortex for 2 minutes to extract the derivatized analytes into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Autosampler for automated injection.

GC-MS Parameters
ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Oven Program
Initial Temperature100°C, hold for 1 min
Ramp Rate10°C/min to 280°C
Final Temperature280°C, hold for 5 min
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeScan (m/z 50-550) or Selected Ion Monitoring (SIM)

Data Presentation

The derivatization of the this compound enantiomer with L-TPC will result in the formation of a single diastereomer. For a racemic mixture of E1R, two diastereomeric peaks would be observed in the chromatogram. The following table summarizes hypothetical quantitative data for the analysis of the derivatized this compound standard.

AnalyteRetention Time (min)Quantitation Ion (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound-L-TPC Diastereomer15.2350.10.10.5
Hypothetical (2S,3R)-E1R-L-TPC Diastereomer15.8350.10.10.5

Note: The quantitation ion (m/z) is hypothetical and should be determined from the mass spectrum of the derivatized standard.

Signaling Pathway and Logical Relationships

The derivatization reaction proceeds via nucleophilic acyl substitution, where the amine group of E1R attacks the electrophilic carbonyl carbon of L-TPC.

derivatization_pathway E1R This compound (Amine) Diastereomer This compound-L-TPC Diastereomer E1R->Diastereomer LTPC L-TPC (Chiral Derivatizing Agent) LTPC->Diastereomer Pyridine Pyridine (Catalyst) Pyridine->Diastereomer facilitates HCl HCl (Byproduct) Diastereomer->HCl Separation GC Separation Diastereomer->Separation Detection MS Detection Separation->Detection

Caption: Reaction pathway for the derivatization of this compound with L-TPC.

Conclusion

This application note provides a comprehensive and detailed protocol for the derivatization and subsequent GC-MS analysis of the chiral compound this compound. By converting the enantiomer into a diastereomer, this method allows for its separation and quantification on a standard achiral GC column. The provided protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation. Factors such as reaction time, temperature, and reagent concentrations can be further fine-tuned to achieve optimal derivatization efficiency and analytical sensitivity.

References

Application Notes and Protocols for the Crystallization of (2R,3S)-E1R for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-crystal X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of a crystalline compound.[1][2] This method is indispensable in drug discovery and development, as it provides detailed insights into the stereochemistry, conformation, and packing of a molecule, which are critical for understanding its biological activity and for structure-based drug design.[3] The primary and often most challenging step in this process is growing a high-quality, single crystal of the compound of interest.[1]

These application notes provide a comprehensive guide to the crystallization of the hypothetical small molecule (2R,3S)-E1R, outlining key principles, detailed experimental protocols, and data interpretation for successful X-ray crystallographic analysis.

Principle of Crystallization

Crystallization is the process of forming a solid crystal from a solution, melt, or more rarely, directly from a gas. For small molecules like this compound, crystallization from a solution is the most common method. The fundamental principle is to slowly bring a solution of the compound to a state of supersaturation, a non-equilibrium condition where the concentration of the solute exceeds its solubility limit.[4] This encourages the molecules to self-assemble into a highly ordered, three-dimensional lattice, forming a crystal. The slow approach to supersaturation is crucial for the growth of a single, well-ordered crystal rather than an amorphous precipitate or a mass of tiny crystals.[5]

Key factors that influence the crystallization process include:

  • Purity of the Compound: A high degree of purity (typically >95%) is essential, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[6]

  • Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature (for cooling methods), or be more volatile than the solute (for evaporation methods).

  • Concentration: The starting concentration must be carefully optimized to achieve the metastable zone of supersaturation where crystal growth is favored over rapid precipitation.[5]

  • Temperature: Temperature affects both solubility and the kinetics of crystal growth. Controlling the temperature profile (e.g., slow cooling) is a common strategy to induce crystallization.[7]

  • Time: Crystallization is often a slow process, sometimes requiring days, weeks, or even months for suitable crystals to form.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for Crystallization
  • Purity Assessment:

    • Ensure the purity of the this compound sample is >95%. This can be verified using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).

    • If necessary, purify the compound using methods like recrystallization or column chromatography.

  • Solvent Selection:

    • Perform small-scale solubility tests with a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, toluene, water) to identify suitable candidates.

    • A good starting point is to find a solvent that dissolves approximately 10-20 mg of this compound in 1 mL of solvent with gentle heating.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of purified this compound into a clean glass vial.

    • Add the chosen solvent dropwise while gently warming and swirling until the compound is fully dissolved. Avoid using an excessive amount of solvent.

    • Filter the resulting solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial to remove any particulate matter.

Protocol 2: Crystallization Screening Methods

It is highly recommended to screen multiple crystallization conditions in parallel.[4]

A. Slow Evaporation

  • Transfer the filtered solution of this compound into a small, clean vial.

  • Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily for crystal growth.

B. Vapor Diffusion (Hanging Drop Method)

  • Pipette 1 µL of the this compound stock solution onto a siliconized glass coverslip.

  • Pipette 1 µL of a precipitant solution (a solvent in which the compound is less soluble) next to the protein drop and mix gently by aspiration.

  • Invert the coverslip and place it over a well in a crystallization plate containing 500 µL of the precipitant solution. Seal the well with vacuum grease.

  • Over time, water will diffuse from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.[9]

C. Slow Cooling

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 40-50°C).

  • Place the sealed vial in an insulated container (e.g., a Dewar flask filled with warm water or an insulated box) to allow for very slow cooling to room temperature over several hours or days.

  • Alternatively, use a programmable heating block to control the cooling rate precisely.

The following diagram illustrates the general workflow for crystallization screening.

Crystallization_Workflow filter filter screen screen filter->screen evap evap observe observe evap->observe vapor vapor vapor->observe cool cool cool->observe

Caption: General workflow for the crystallization of this compound.

Protocol 3: Crystal Harvesting and Mounting
  • Selection: Under a microscope, identify a well-formed, single crystal with sharp edges and no visible cracks or defects. The ideal size for a small molecule crystal is typically 0.1-0.3 mm in each dimension.

  • Harvesting: Carefully detach the selected crystal from the growth vessel using a cryo-loop or a fine needle. It is crucial to minimize mechanical stress on the crystal.

  • Mounting:

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent it from drying out.

    • Secure the crystal onto the tip of a cryo-loop.

    • If data is to be collected at low temperatures (standard practice), flash-cool the crystal by plunging it into liquid nitrogen. This process, known as vitrification, prevents the formation of ice crystals that would destroy the crystal lattice.

    • Store the mounted crystal in liquid nitrogen until it is ready for data collection.

Data Presentation

Table 1: Illustrative Crystallization Screening Results for this compound
Condition IDMethodSolvent SystemTemperature (°C)Time (days)Result
E1R-01Slow EvaporationAcetone/Hexane (1:1)205Amorphous Precipitate
E1R-02Slow EvaporationEthyl Acetate207Small Needles
E1R-03Slow CoolingToluene40 -> 203Oily Film
E1R-04Vapor DiffusionMethanol vs. Diethyl Ether414Microcrystals
E1R-05 Slow Evaporation Ethanol/Water (4:1) 20 10 Diffraction Quality Plates
E1R-06Slow CoolingIsopropanol50 -> 44Twinned Crystals

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Crystallographic Data for this compound from Condition E1R-05
ParameterValue
Chemical FormulaC₂₀H₂₅NO₄
Formula Weight359.42 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a8.56 Å
b12.34 Å
c18.91 Å
α, β, γ90°, 90°, 90°
Volume1998.5 ų
Z (Molecules/unit cell)4
Calculated Density1.19 g/cm³
RadiationMoKα (λ = 0.71073 Å)
Temperature100 K
Reflections Collected15879
Unique Reflections3502
R-int0.045
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.095
Goodness-of-fit on F²1.05

This table presents hypothetical data for illustrative purposes. The values are typical for a well-resolved small molecule structure.

X-ray Diffraction and Structure Determination

Once a suitable crystal is mounted on the diffractometer, it is exposed to a focused beam of X-rays.[10] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[2] The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.[11]

The process of determining the structure involves several computational steps:

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group symmetry, and the intensities of each reflection.[2]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[11]

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined to best fit the experimental diffraction data, resulting in the final, high-resolution three-dimensional structure.[12]

The following diagram illustrates the relationship between the crystal, diffraction pattern, and the final molecular structure.

Xray_Process cluster_exp Experiment cluster_data Data & Computation xray_source X-ray Source crystal This compound Crystal xray_source->crystal Incident Beam detector Detector crystal->detector Diffracted Beams diff_pattern Diffraction Pattern (Spots, Intensities) detector->diff_pattern Record Data e_density Electron Density Map final_model 3D Atomic Model of This compound

Caption: From crystal to 3D structure in X-ray crystallography.

By following these protocols, researchers can systematically approach the crystallization of this compound, a critical step towards elucidating its three-dimensional structure and advancing drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3S)-Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "(2R,3S)-E1R" is not a standard recognized chemical identifier in the public domain. Therefore, this technical support guide provides troubleshooting advice for the synthesis of a generic chiral molecule with (2R,3S) stereochemistry, focusing on common challenges encountered during the synthesis of chiral epoxides and diols, which frequently feature this stereochemical arrangement. The principles and methodologies discussed here are broadly applicable to asymmetric synthesis and can be adapted to specific target molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (2R,3S)-stereoisomers, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction is showing low diastereoselectivity, with significant formation of the (2R,3R) and/or (2S,3S) diastereomers. What could be the cause and how can I improve it?

Answer: Low diastereoselectivity in asymmetric synthesis can stem from several factors related to the reaction conditions and the substrate itself.

  • Substrate Control: The inherent facial bias of the starting material might not be sufficient to direct the incoming reagent to form the desired (2R,3S) product. The presence of multiple directing groups or conformational flexibility can lead to the formation of other diastereomers.

  • Reagent Control: In catalyst-controlled reactions, such as the Sharpless asymmetric epoxidation or dihydroxylation, the choice of chiral ligand is crucial.[1][2] Using the incorrect enantiomer of the chiral ligand (e.g., using (+)-diethyl tartrate instead of (-)-diethyl tartrate in a Sharpless epoxidation) will lead to the formation of the opposite enantiomer and potentially affect diastereoselectivity.

  • Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between the transition states leading to different diastereomers, resulting in a loss of selectivity. Running the reaction at lower temperatures is often beneficial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the diastereoselectivity.

Recommended Solutions:

  • Optimize Reaction Conditions: Systematically screen different temperatures, solvents, and reaction times.

  • Choice of Catalyst/Reagent: Ensure the correct chiral ligand and catalyst are being used for the desired stereochemical outcome. For example, in a Sharpless asymmetric epoxidation of an allylic alcohol, the choice between L-(+)-diethyl tartrate (DET) and D-(-)-DET determines the facial selectivity.[1]

  • Substrate Modification: If possible, modifying the substrate to enhance its inherent facial bias can improve diastereoselectivity.

Question 2: The enantiomeric excess (ee) of my (2R,3S) product is low. What are the potential sources of the unwanted (2S,3R) enantiomer?

Answer: Low enantiomeric excess is a common challenge in asymmetric catalysis and can be attributed to several factors.

  • Catalyst Purity and Activity: The enantiomeric purity of the chiral catalyst or ligand is paramount.[3] Impurities in the catalyst can lead to a decrease in the enantioselectivity of the reaction.[3] Catalyst degradation or the presence of moisture can also reduce its effectiveness.

  • Background (Uncatalyzed) Reaction: A non-selective background reaction occurring in parallel with the desired catalyzed reaction can significantly erode the enantiomeric excess. This is more prevalent at higher temperatures or with highly reactive substrates.

  • Racemization: The product itself might be susceptible to racemization under the reaction or work-up conditions, especially if it contains an acidic or basic functionality near the chiral centers.

Recommended Solutions:

  • Use High-Purity Reagents: Ensure the chiral catalyst, ligands, and all other reagents are of high purity and anhydrous where required.

  • Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration that maximizes the catalyzed pathway over the background reaction.

  • Control Reaction Temperature: Lowering the reaction temperature can often suppress the uncatalyzed reaction and improve enantioselectivity.

  • Careful Work-up: Ensure the work-up and purification conditions are mild and do not induce racemization of the product.

Question 3: I am observing significant formation of byproducts. What are the common side reactions in the synthesis of chiral epoxides and diols?

Answer: Besides stereoisomers, other byproducts can form through various side reactions.

  • Over-oxidation: In oxidation reactions like epoxidation or dihydroxylation, the desired product can sometimes be further oxidized to undesired products like ketones, aldehydes, or carboxylic acids.

  • Rearrangement Reactions: Epoxides are susceptible to rearrangement under acidic or basic conditions, leading to the formation of carbonyl compounds (e.g., aldehydes or ketones) or allylic alcohols.[2]

  • Ring-Opening of Epoxides: During the synthesis or work-up of epoxides, nucleophiles present in the reaction mixture (e.g., water, alcohols) can lead to premature ring-opening, forming diols or other adducts.[4][5]

  • Dimerization or Polymerization: Under certain conditions, the starting material or the product can undergo dimerization or polymerization.

Recommended Solutions:

  • Control Stoichiometry of Oxidant: Carefully control the amount of oxidizing agent used to minimize over-oxidation.

  • Maintain pH: Buffer the reaction mixture if necessary to avoid acidic or basic conditions that could promote rearrangement or premature ring-opening.

  • Quench the Reaction Appropriately: Use a suitable quenching agent to stop the reaction cleanly and prevent further transformations.

Question 4: My reaction is incomplete, and a significant amount of starting material remains. What should I check?

Answer: Incomplete conversion can be due to several factors related to the reagents, catalyst, and reaction setup.

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvents, or by exposure to air or moisture.

  • Insufficient Reagent: The stoichiometry of the reagents might be incorrect, with a limiting amount of a key reactant.

  • Low Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to poor contact between the reactants and the catalyst.

Recommended Solutions:

  • Ensure Purity of Reagents and Solvents: Use freshly purified starting materials and dry solvents.

  • Activate Catalyst: Some catalysts require an activation step before use.

  • Check Stoichiometry: Double-check the calculations for all reagents.

  • Optimize Temperature and Reaction Time: Gradually increase the reaction temperature or extend the reaction time.

  • Improve Agitation: Ensure efficient stirring throughout the reaction.

Question 5: I am facing challenges in purifying the desired (2R,3S) isomer from its stereoisomers and other byproducts. What are the recommended purification methods?

Answer: The separation of stereoisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for purification. For separating diastereomers, standard silica (B1680970) gel chromatography is often effective. Separating enantiomers requires a chiral stationary phase (CSP).

  • Recrystallization: If the product is a solid, fractional crystallization can be a powerful technique for separating diastereomers and sometimes for enantiomeric enrichment.

  • Preparative Chiral HPLC or SFC: For difficult separations or to obtain highly pure enantiomers, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral column is often the method of choice.

Recommended Solutions:

  • Systematic Screening of Chromatographic Conditions: For column chromatography, screen different solvent systems (eluents) to achieve optimal separation. For chiral separations, screen a variety of chiral columns and mobile phases.

  • Derivatization: In some cases, derivatizing the mixture of stereoisomers with a chiral resolving agent can convert enantiomers into diastereomers, which are then easier to separate by standard chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the absolute configuration of my product? A1: The absolute configuration is typically determined by X-ray crystallography of a suitable crystalline derivative, or by comparing the optical rotation and chromatographic behavior with a known standard. Spectroscopic methods like NMR using chiral shift reagents can also be employed.

Q2: What are the best analytical techniques to determine the diastereomeric ratio (dr) and enantiomeric excess (ee)? A2: Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common and reliable methods for determining both dr and ee.[6] NMR spectroscopy, especially with the use of chiral resolving agents, can also be used to determine the diastereomeric ratio.

Q3: Can I use a kinetic resolution to improve the enantiomeric excess of my product? A3: Yes, a kinetic resolution, either enzymatic or chemical, can be an effective strategy to enhance the enantiomeric excess of a racemic or enantioenriched mixture.[7] This involves selectively reacting one enantiomer faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Q4: What is the role of a directing group in achieving high stereoselectivity? A4: A directing group, such as a hydroxyl group in an allylic alcohol for a Sharpless epoxidation, coordinates to the catalyst and holds the substrate in a specific orientation.[1] This pre-organization of the substrate-catalyst complex is key to achieving high facial selectivity and, consequently, high stereoselectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on (2R,3S)-Product Synthesis

ParameterPotential Impact on YieldPotential Impact on DiastereoselectivityPotential Impact on Enantioselectivity
Temperature Increasing temperature generally increases reaction rate but may decrease yield due to side reactions.Higher temperatures can decrease diastereoselectivity.Higher temperatures often lead to lower enantioselectivity.
Solvent Solvent choice can significantly affect solubility and reaction rate.The polarity and coordinating ability of the solvent can influence stereoselectivity.Solvent can affect catalyst conformation and enantioselectivity.
Catalyst Loading Higher loading can increase reaction rate but also cost.May not directly impact diastereoselectivity.Optimal loading is crucial; too low may allow background reaction, too high may lead to aggregation.
Chiral Ligand Purity No direct impact on yield.No direct impact on diastereoselectivity.Critically affects enantioselectivity; lower purity leads to lower ee.

Table 2: Comparison of Analytical Methods for Purity Assessment

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[6]Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.[6]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[6]Requires the analyte to be volatile and thermally stable, or to be derivatized.
Derivatization Often not required.Frequently necessary to increase volatility and improve peak shape.[6]
Sensitivity Good sensitivity, typically in the ng to µg range.High sensitivity, especially with detectors like FID or MS, often in the pg to ng range.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral capillary column and a detector (e.g., FID, MS).

Experimental Protocols

Protocol 1: Determination of Diastereomeric Ratio and Enantiomeric Excess by Chiral HPLC

Objective: To quantify the stereoisomeric purity of the synthesized (2R,3S)-product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS).

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified product in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane (B92381)/isopropanol mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development:

    • Start with a standard mobile phase for the chosen chiral column, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Set a flow rate of 1.0 mL/min.

    • Set the column temperature (e.g., 25 °C).

    • Set the detector wavelength to a value where the compound has significant absorbance.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

    • Record the chromatogram. The different stereoisomers should appear as separate peaks.

  • Quantification:

    • Integrate the peak areas of all stereoisomers.

    • Calculate the diastereomeric ratio (dr) by comparing the peak areas of the diastereomers.

    • Calculate the enantiomeric excess (ee) for the desired diastereomer using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Protocol 2: Purification of Diastereomers by Silica Gel Column Chromatography

Objective: To separate the desired (2R,3S)-diastereomer from other diastereomers.

Materials:

  • Glass chromatography column.

  • Silica gel (60 Å, 230-400 mesh).

  • Solvents for the eluent (e.g., hexane, ethyl acetate).

  • Thin Layer Chromatography (TLC) plates.

  • Collection tubes.

Procedure:

  • TLC Analysis: Develop a TLC method to achieve good separation of the diastereomers. Screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The solvent system that gives good separation with Rf values between 0.2 and 0.5 is ideal for column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure desired diastereomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified (2R,3S)-product.

Visualizations

Synthesis_Pathway Start Starting Material Desired (2R,3S)-Product (Desired) Start->Desired Main Reaction (Chiral Catalyst) Enantiomer (2S,3R)-Enantiomer (Undesired) Start->Enantiomer Low Enantioselectivity Diastereomer1 (2R,3R)-Diastereomer (Undesired) Start->Diastereomer1 Low Diastereoselectivity Diastereomer2 (2S,3S)-Diastereomer (Undesired) Start->Diastereomer2 Low Diastereoselectivity Byproduct Other Byproducts (e.g., over-oxidation, rearrangement) Start->Byproduct Side Reactions Desired->Byproduct Side Reactions

Caption: General reaction pathway for (2R,3S)-synthesis showing desired product and side products.

Troubleshooting_Workflow Start Low Yield / Purity Issue CheckPurity Analyze Crude Product (HPLC, GC, NMR) Start->CheckPurity LowEE Low Enantiomeric Excess? CheckPurity->LowEE LowDR Low Diastereomeric Ratio? LowEE->LowDR No OptimizeCatalyst Optimize Catalyst System (Purity, Loading, Ligand) LowEE->OptimizeCatalyst Yes Byproducts Significant Byproducts? LowDR->Byproducts No OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Time) LowDR->OptimizeConditions Yes Byproducts->OptimizeConditions Yes Purification Optimize Purification (Chromatography, Recrystallization) Byproducts->Purification No End Improved Synthesis OptimizeCatalyst->End OptimizeConditions->End Purification->End Analytical_Method_Selection Start Need to Determine Stereoisomeric Purity Volatility Is the analyte volatile and thermally stable? Start->Volatility UseGC Use Chiral GC Volatility->UseGC Yes Derivatize Can it be derivatized? Volatility->Derivatize No UseHPLC Use Chiral HPLC Derivatize->UseGC Yes Derivatize->UseHPLC No

References

Technical Support Center: Optimizing (2R,3S)-E1R Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of the (2R,3S)-E1R reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the E1 reaction?

A1: The E1 (Elimination, Unimolecular) reaction is a two-step process.[1][2]

  • Ionization: The leaving group departs from the substrate, forming a carbocation intermediate. This is the slow, rate-determining step.[2][3]

  • Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond (alkene).[4][5]

The rate of the E1 reaction is dependent only on the concentration of the substrate.[1][3][6]

Q2: What factors generally favor the E1 reaction pathway?

A2: Several factors influence the favorability of the E1 mechanism:

  • Substrate Structure: Tertiary (3°) and secondary (2°) substrates are preferred as they form more stable carbocations.[5][7][8] Primary (1°) substrates rarely proceed via an E1 pathway due to the instability of primary carbocations.[8][9]

  • Leaving Group: A good, weak base makes a better leaving group, as it is more stable on its own after detaching (e.g., I⁻ > Br⁻ > Cl⁻).[7][8]

  • Solvent: Polar protic solvents (e.g., water, ethanol) are ideal as they can stabilize both the carbocation intermediate and the leaving group.[7][10]

  • Base: A weak base or even the solvent itself is used.[7][8] Strong bases favor the competing E2 reaction mechanism.[10]

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[3][10]

Q3: My this compound reaction is suffering from low yield. What are the potential causes?

A3: Low yield in an E1 reaction can stem from several issues:

  • Substrate Instability: If your substrate does not form a stable carbocation (i.e., it is a primary or unstable secondary substrate), the E1 pathway will be slow and inefficient.[6]

  • Poor Leaving Group: If the leaving group is a strong base, it will not readily depart to form the carbocation.

  • Competition with SN1: The SN1 reaction is a common competitor to the E1 reaction because they share the same carbocation intermediate.[3][6] This can lead to a mixture of substitution and elimination products, thus lowering the yield of the desired alkene.

  • Reaction Temperature: Insufficient heat may favor the competing SN1 reaction.[3][11]

Q4: How can I improve the purity of my final product and reduce side reactions?

A4: Improving purity involves minimizing side products from competing reactions and rearrangements:

  • Minimize SN1: Increase the reaction temperature, as elimination is entropically favored over substitution.[3][11]

  • Avoid E2: Use a weak base. Strong bases will promote the bimolecular E2 pathway, leading to different products and stereochemical outcomes.[10]

  • Control Regioselectivity: The E1 reaction typically follows Zaitsev's rule, forming the most substituted (and thus most stable) alkene as the major product.[6][9] If a different regioisomer is desired, the E1 pathway may not be suitable.

  • Prevent Carbocation Rearrangements: The carbocation intermediate can rearrange to a more stable form, leading to a mixture of products.[1][11] This is a common issue with secondary substrates. Choosing a substrate that already forms the most stable carbocation possible can mitigate this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Competition from SN1 reaction.Increase the reaction temperature. Elimination reactions are generally favored by heat.[3]
Poor leaving group.Select a substrate with a better leaving group (e.g., tosylate, iodide, bromide).[7]
Substrate is primary or forms an unstable secondary carbocation.The E1 mechanism is not suitable for these substrates. Consider an E2 reaction pathway.[8]
Low Purity Presence of SN1 product.As with low yield, increase the temperature to favor elimination.[11]
Multiple alkene isomers formed.The E1 reaction is not stereospecific and follows Zaitsev's rule. If a specific, less stable alkene is desired, consider a different reaction like an E2 reaction with a bulky base.
Products from a rearranged carbocation are observed.This is an inherent risk in E1 reactions with substrates prone to rearrangement.[11] It may be difficult to avoid completely. Consider if a different synthetic route is possible.
Reaction Not Proceeding Unstable carbocation intermediate.Ensure your substrate is tertiary or a stable secondary substrate.[5]
Solvent is not sufficiently polar.Use a polar protic solvent like ethanol, methanol, or water to stabilize the carbocation.[7][10]

Experimental Protocols

General Protocol for a Generic (2R,3S)-Substrate E1 Reaction

This is a generalized procedure and must be adapted for the specific substrate and desired product.

  • Dissolution: Dissolve the (2R,3S)-substrate (e.g., an alkyl halide) in a polar protic solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the solution to reflux. The optimal temperature will depend on the solvent and substrate but should be high enough to favor elimination over substitution.[3]

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR spectroscopy).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to isolate the desired alkene.

Visualizations

E1_Mechanism sub Substrate (e.g., Alkyl Halide) carbocation Carbocation Intermediate sub->carbocation Step 1: Ionization (Slow, Rate-Determining) lg Leaving Group product Alkene Product carbocation->product Step 2: Deprotonation (Fast) protonated_base Protonated Base base Weak Base (e.g., Solvent)

Caption: The two-step mechanism of an E1 reaction.

E1_vs_SN1 cluster_paths start Substrate (RX) carbocation Carbocation Intermediate (R+) start->carbocation Ionization (Slow Step) sub_block SN1 Pathway (Substitution) carbocation->sub_block elim_block E1 Pathway (Elimination) carbocation->elim_block product_sn1 Substitution Product sub_block->product_sn1 Nucleophilic Attack product_e1 Elimination Product (Alkene) elim_block->product_e1 Deprotonation (Favored by Heat)

Caption: Competition between E1 and SN1 pathways.

Troubleshooting_Workflow start Problem: Low Yield or Purity check_purity Analyze product mixture (e.g., by NMR, GC-MS) start->check_purity is_sn1 SN1 product present? check_purity->is_sn1 is_rearranged Rearranged product present? is_sn1->is_rearranged No action_temp Increase reaction temperature is_sn1->action_temp Yes is_e2 E2 product present? is_rearranged->is_e2 No action_substrate Consider alternative substrate to avoid rearrangement is_rearranged->action_substrate Yes action_base Use a weaker base is_e2->action_base Yes end Optimized Reaction is_e2->end No action_temp->end action_substrate->end action_base->end

Caption: A logical workflow for troubleshooting E1 reactions.

References

Technical Support Center: Chiral HPLC Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chiral HPLC peak resolution for compounds like (2R,3S)-E1R, focusing on the separation of diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good chiral separation?

The choice of the chiral stationary phase (CSP) is the most important step in developing a method for chiral compounds.[1][2] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used due to their broad applicability across various separation modes like normal phase, reversed phase, and polar organic mode.[3][4]

Q2: How do I select the appropriate mobile phase for my chiral separation?

The mobile phase composition significantly impacts selectivity and resolution.[2][3] For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[5] In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are typical.[2][6] The optimal mobile phase is often determined through a screening process.[3]

Q3: Can temperature be used to improve peak resolution?

Yes, temperature is a powerful but complex parameter for optimizing chiral separations.[3][7] Lowering the temperature often improves resolution and increases retention.[8][9][10] However, in some cases, increasing the temperature can lead to better peak shapes and even reverse the elution order of enantiomers.[3][11] The effect of temperature is often unpredictable, so it should be investigated experimentally.[7]

Q4: What is the typical effect of flow rate on chiral resolution?

In chiral chromatography, lower flow rates often lead to better resolution.[5] This is because many CSPs have a high resistance to mass transfer, meaning that efficiency drops off quickly at higher flow rates.[7] For 4.6 mm I.D. columns, a starting flow rate of 1.0 mL/min is common for method development, but reducing it to 0.5 mL/min or even lower (e.g., 0.15-0.2 mL/min) can significantly enhance resolution for difficult separations.[5][7]

Q5: My compound is poorly soluble in the normal phase mobile phase. What can I do?

The Polar Organic Mode (POM) is beneficial for compounds that have poor solubility in non-polar normal phase solvents.[7] POM uses a polar organic solvent or a blend of such solvents as the mobile phase, which can be particularly useful for preparative applications where sample solubility is critical.[7]

Troubleshooting Guide

Issue 1: I see two peaks, but they are not baseline-resolved (Resolution < 1.5).

  • Question: How can I improve the separation between my two diastereomer peaks?

  • Answer: To improve baseline resolution, you can systematically adjust the mobile phase composition, flow rate, and temperature.

    • Optimize Mobile Phase: In normal phase, try decreasing the percentage of the alcohol modifier (e.g., from 20% IPA to 15% or 10%).[5] This will increase the retention time and often enhances separation. In reversed phase, a similar adjustment of the organic modifier percentage can be effective.[12]

    • Reduce Flow Rate: Lowering the flow rate from 1.0 mL/min to 0.5 mL/min or lower can increase peak efficiency and, consequently, resolution.[5][7]

    • Adjust Temperature: Experiment with a lower column temperature (e.g., decrease from 25°C to 15°C or 10°C).[10] This generally leads to better chiral selectivity.[10]

Issue 2: My peaks are very broad, leading to poor resolution.

  • Question: What are the common causes of broad peaks in chiral HPLC and how can I fix them?

  • Answer: Broad peaks can be caused by several factors. Follow these troubleshooting steps:

    • Check for Column Overload: Injecting a sample that is too concentrated is a common cause of broad and tailing peaks.[5] Try diluting your sample by a factor of 10 and re-injecting.

    • Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase if possible.[5] Dissolving the sample in a much stronger solvent can cause peak distortion.[2]

    • Optimize Flow Rate: As mentioned previously, a flow rate that is too high can decrease efficiency and broaden peaks.[7] Try reducing the flow rate.

    • Check Column Health: Column contamination or degradation can lead to poor peak shape.[13] Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[14]

Issue 3: I am observing peak tailing.

  • Question: What causes peak tailing and how can it be mitigated?

  • Answer: Peak tailing is often due to strong, unwanted interactions between the analyte and the stationary phase.

    • Add a Mobile Phase Modifier: For acidic or basic analytes, peak shape can often be improved by adding a small amount of a competing agent to the mobile phase.[10]

      • For acidic compounds (like those with a carboxylic acid group), adding 0.1% of an acid like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce tailing.[10]

      • For basic compounds, adding 0.1% of a base like diethylamine (B46881) (DEA) can have a similar beneficial effect.

Issue 4: My retention times are unstable.

  • Question: What should I check if my peak retention times are drifting?

  • Answer: Unstable retention times can point to issues with the HPLC system or the column environment.

    • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase.[2] Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

    • Check for Leaks: Inspect pump fittings and seals for any leaks, which can cause pressure fluctuations and erratic retention times.[13] A buildup of salt crystals is a clear sign of a leak.[13]

    • Control Temperature: Use a column oven to maintain a constant and controlled temperature, as fluctuations in ambient temperature can affect retention.[2]

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed and degassed to prevent changes in composition over time.[2]

Data Presentation: Method Optimization Parameters

The following tables provide typical starting points and optimization ranges for key parameters in chiral HPLC method development.

Table 1: Normal Phase Mobile Phase Composition

ParameterScreening ConditionsOptimization Range
Non-Polar Solvent n-Hexane or Heptane-
Alcohol Modifier Isopropanol (IPA) or Ethanol5% - 40%
Acidic Additive 0.1% TFA or Acetic Acid0.05% - 0.2%
Basic Additive 0.1% Diethylamine (DEA)0.05% - 0.2%

Table 2: Reversed Phase Mobile Phase Composition

ParameterScreening ConditionsOptimization Range
Aqueous Phase Water or Buffer (e.g., 20mM NH₄OAc)pH 3 - 7
Organic Modifier Acetonitrile or Methanol30% - 80%
Additive 0.1% Formic Acid or Acetic Acid0.05% - 0.2%

Table 3: General Operating Parameters

ParameterTypical Starting ValueOptimization Range
Flow Rate (4.6 mm ID) 1.0 mL/min0.2 - 1.5 mL/min
Column Temperature 25 °C10 °C - 40 °C
Injection Volume 5 µL1 - 20 µL
Sample Concentration 1 mg/mL0.1 - 2 mg/mL

Experimental Protocols

Protocol 1: Systematic Chiral Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Select a set of 2-4 chiral columns with different stationary phases (e.g., Amylose-based, Cellulose-based). Polysaccharide-based CSPs are a good starting point.[3][4]

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mobile phases of Hexane/IPA at ratios of 90/10 and 80/20.

    • Reversed Phase (RP): Prepare mobile phases of Water/Acetonitrile at ratios of 50/50 and 30/70. If the analyte is ionizable, use a buffer (e.g., 20mM Ammonium Acetate, pH 4.5).

    • Polar Organic (PO): Prepare a mobile phase of 100% Methanol or Acetonitrile.

  • Initial Screening:

    • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

    • Inject the sample onto each column with each of the prepared mobile phases.

    • Monitor the chromatograms for any signs of peak separation.

  • Review and Optimization:

    • Identify the most promising conditions (column/mobile phase combination) that show at least partial separation.

    • Proceed with optimization by fine-tuning the mobile phase composition (e.g., adjusting the % modifier in 2-5% increments).

    • If resolution is still insufficient, investigate the effects of flow rate and temperature as described in the troubleshooting guide.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

G cluster_0 Troubleshooting Workflow Start Poor Resolution (Rs < 1.5) Opt_MP Optimize Mobile Phase (Adjust % Modifier) Start->Opt_MP Opt_Flow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) Opt_MP->Opt_Flow No Improvement Check_Broad Peaks Broad? Opt_MP->Check_Broad Partial Improvement Opt_Temp Adjust Temperature (e.g., 25°C -> 15°C) Opt_Flow->Opt_Temp No Improvement Opt_Flow->Check_Broad Partial Improvement Opt_Temp->Check_Broad Still Poor Check_Tailing Peaks Tailing? Check_Broad->Check_Tailing No Fix_Broad Dilute Sample Check Sample Solvent Check_Broad->Fix_Broad Yes Fix_Tailing Add Modifier (e.g., 0.1% TFA/DEA) Check_Tailing->Fix_Tailing Yes End Resolution Improved Check_Tailing->End No Fix_Broad->Check_Tailing Fix_Tailing->End

Caption: A logical workflow for troubleshooting poor chiral HPLC peak resolution.

Diagram 2: Chiral Method Development Strategy

G cluster_1 Method Development Strategy Start Start: Define Analyte Properties Screen_Cols 1. Column Screening (e.g., Amylose, Cellulose CSPs) Start->Screen_Cols Screen_MP 2. Mobile Phase Screening (NP, RP, PO modes) Screen_Cols->Screen_MP Eval Evaluate Results: Partial Separation? Screen_MP->Eval Optimize 3. Fine-Tune & Optimize (Composition, Flow, Temp) Eval->Optimize Yes No_Sep Try Different CSPs or Derivatization Eval->No_Sep No End Final Method Optimize->End No_Sep->Screen_Cols

Caption: A systematic approach for developing a new chiral HPLC method.

References

(2R,3S)-E1R solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2R,3S)-E1R

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in biological buffers.

This compound is a novel, potent, and selective kinase inhibitor with significant therapeutic potential. However, its hydrophobic nature presents challenges in achieving desired concentrations in aqueous-based biological systems. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and experimental data to help you overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound. The compound exhibits excellent solubility in DMSO, allowing for the preparation of concentrated stocks (≥10 mM), which can then be diluted into your experimental buffer or media. Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can prematurely lower the solubility.

Q2: My compound precipitates immediately when I dilute my DMSO stock into Phosphate-Buffered Saline (PBS). Why is this happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs when the compound rapidly moves from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous PBS). The DMSO concentration is instantly diluted, leaving the compound unable to stay in solution. To mitigate this, try adding the DMSO stock drop-wise to the PBS while vortexing or use a serial dilution approach.[1][2]

Q3: What is the maximum achievable concentration of this compound in typical cell culture media (e.g., DMEM with 10% FBS)?

A3: The maximum soluble concentration in cell culture media is significantly lower than in DMSO and is influenced by media components like salts and proteins.[2] Generally, concentrations up to 10 µM can be achieved without precipitation, provided the final DMSO concentration is kept low (≤0.1%). It is crucial to determine the empirical solubility limit in your specific medium.[1]

Q4: How does the pH of the biological buffer affect the solubility of this compound?

A4: this compound is a weakly basic compound. Therefore, its solubility is pH-dependent.[3][4] It is more soluble in acidic conditions (pH < pKa) where it becomes protonated and thus more polar.[3][5] In neutral or basic buffers (like PBS at pH 7.4), the compound is predominantly in its less soluble, non-ionized form.[3][6]

Troubleshooting Guides

Issue 1: Immediate Precipitation in Aqueous Buffer

Symptom: A visible precipitate or cloudiness appears as soon as the DMSO stock of this compound is added to a biological buffer like PBS or Tris-HCl.

Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration of this compound exceeds its thermodynamic solubility limit in the aqueous buffer.Decrease the final concentration of the compound. Perform a solubility test to find the maximum soluble concentration in your buffer.[1]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of buffer causes the compound to "crash out."[1]Use a serial dilution method. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume. Alternatively, add the stock solution drop-wise while vigorously vortexing the buffer.[2]
Low Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Ensure your buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[1][7]
Incorrect pH As a weak base, this compound is less soluble at neutral or alkaline pH.[3][4]If your experiment allows, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to increase solubility.[3]
Issue 2: Inconsistent Results in Cell-Based Assays

Symptom: High variability is observed between replicate wells or experiments, or the dose-response curve is not behaving as expected.

Potential Cause Explanation Recommended Solution
Compound Precipitation Over Time Even if initially soluble, the compound may slowly precipitate out of the cell culture medium during incubation, lowering its effective concentration.Visually inspect your culture plates for precipitate under a microscope before endpoint analysis. Run a solubility test in your specific cell culture medium over the time course of your experiment.[1]
Interaction with Serum Proteins Components in Fetal Bovine Serum (FBS) can bind to the compound, affecting its free concentration and solubility.Test the solubility of this compound in serum-free vs. serum-containing media to understand the impact of serum. Consider using a lower percentage of FBS if experimentally feasible.
Variable Final Solvent Concentration Inconsistent pipetting of the DMSO stock can lead to different final DMSO concentrations, which can affect both solubility and cellular responses.Ensure accurate and consistent addition of the DMSO stock. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Quantitative Data

The following tables provide reference data for the solubility of this compound. Note: This is hypothetical data for illustrative purposes.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)Molarity (mM)
Water<0.01<0.02
PBS (pH 7.4)0.020.04
DMSO>50>100
Ethanol5.210.4

Table 2: Effect of pH on this compound Solubility in Buffered Solutions

Buffer SystempHSolubility (µg/mL)Molarity (µM)
Citrate Buffer5.025.050.0
MES Buffer6.010.020.0
PBS7.42.04.0
Tris-HCl8.00.81.6

Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent System (% v/v)Solubility (µg/mL)Fold Increase
5% Ethanol5.02.5x
5% PEG-4008.54.25x
2% Tween-2012.06.0x

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired mass of this compound powder (MW = 500 g/mol , hypothetical) in a sterile, conical tube. For example, weigh 5 mg of the compound.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration. For 5 mg, add 1 mL of DMSO.

  • Dissolve: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes until the compound is completely dissolved and the solution is clear.[2]

  • Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium (e.g., DMEM + 10% FBS) in a 37°C water bath.

  • Prepare Intermediate Dilution (Recommended): a. Perform a 1:100 dilution of the 10 mM stock in DMSO to create a 100 µM intermediate stock.

  • Prepare Final Dilution: a. Add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed medium to achieve a final concentration of 10 µM. b. Crucially, add the stock solution drop-wise while gently swirling or vortexing the medium to prevent precipitation. [2]

  • Inspect and Use: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is clear, it is ready to be added to your cells.

Visual Guides

G start Start: this compound Precipitation Issue check_conc Is Final Concentration > 10µM? start->check_conc reduce_conc Action: Lower Final Concentration check_conc->reduce_conc Yes check_dilution How was it diluted? check_conc->check_dilution No reduce_conc->check_dilution direct_dilution Direct addition of concentrated stock check_dilution->direct_dilution Direct check_ph Is Buffer pH > 7? check_dilution->check_ph Serial/Drop-wise serial_dilution Action: Use Serial Dilution or Drop-wise Addition direct_dilution->serial_dilution serial_dilution->check_ph use_acidic_buffer Action: Use a more acidic buffer (pH < 7) check_ph->use_acidic_buffer Yes check_cosolvent Still Precipitating? check_ph->check_cosolvent No use_acidic_buffer->check_cosolvent add_cosolvent Action: Add Co-solvent (e.g., PEG-400, Tween-20) check_cosolvent->add_cosolvent Yes success Success: Soluble Solution check_cosolvent->success No add_cosolvent->success

Caption: A workflow for troubleshooting this compound precipitation.

G cluster_0 Acidic Environment (pH < pKa) cluster_1 Neutral/Basic Environment (pH > pKa) acid_form R-NH3+ (Protonated Form) acid_sol Higher Solubility acid_form->acid_sol More Polar base_form R-NH2 (Neutral Form) acid_form->base_form Equilibrium depends on pH base_sol Lower Solubility base_form->base_sol Less Polar

Caption: Impact of pH on the solubility of a weakly basic compound.

References

Preventing racemization of (2R,3S)-E1R during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2R,3S)-E1R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of this chiral molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

For the purpose of this guide, this compound is treated as a representative chiral amine, a common structural motif in pharmaceuticals where maintaining stereochemical integrity is critical.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This guide will help you diagnose and resolve potential issues in your synthesis of this compound.

Problem Potential Cause Recommended Solution
Low ee in the crude reaction mixture Suboptimal Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] In some cases, a change in temperature can even lead to a reversal of enantioselectivity.Lower the reaction temperature. Generally, lower temperatures favor the transition state that leads to the desired enantiomer, resulting in a higher ee.
Inappropriate Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, impacting racemization.[1] Protic solvents, for instance, can sometimes increase the rate of racemization.Screen a variety of aprotic and polar aprotic solvents (e.g., THF, DCM, Toluene). The optimal solvent is highly dependent on the specific reaction.
Incorrect pH (Acidic or Basic Conditions): Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates such as imines or enamines.[1]Maintain a neutral pH throughout the reaction and work-up unless the reaction mechanism specifically requires acidic or basic conditions. If a base is required, consider using a weaker or sterically hindered base to minimize racemization.
Prolonged Reaction Time: Extended exposure to reaction conditions that can cause racemization increases the likelihood of a decrease in enantiomeric excess.[1]Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it reaches completion.
Suboptimal Catalyst or Ligand: The choice of chiral catalyst and ligand is crucial for achieving high enantioselectivity.Screen a library of chiral ligands to identify the most effective one for your specific substrate. The catalyst loading should also be optimized.
Decrease in ee after purification Racemization on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography.Consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods such as crystallization or preparative chiral HPLC.
Harsh Work-up Conditions: Exposure to strong acids or bases, or high temperatures during the work-up can lead to racemization.Ensure that all work-up and purification steps are performed under mild conditions (neutral pH, low temperature).
Inconsistent ee results Inaccurate Analytical Method: An unoptimized chiral HPLC or GC method can give misleading results.Validate your analytical method by analyzing a racemic sample of your product. You should observe two well-resolved peaks with a 50:50 area ratio.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method with Racemic Standard start->validate_analytical analytical_ok Method Validated? validate_analytical->analytical_ok optimize_analytical Optimize Chiral HPLC/GC Method analytical_ok->optimize_analytical No check_crude Analyze Crude Reaction Mixture analytical_ok->check_crude Yes optimize_analytical->validate_analytical crude_low_ee Low ee in Crude? check_crude->crude_low_ee purification_issue Investigate Purification Step crude_low_ee->purification_issue No optimize_reaction Optimize Reaction Conditions crude_low_ee->optimize_reaction Yes end High Enantiomeric Excess Achieved purification_issue->end temp Lower Temperature optimize_reaction->temp solvent Screen Solvents optimize_reaction->solvent ph Adjust pH (Neutral) optimize_reaction->ph time Reduce Reaction Time optimize_reaction->time catalyst Screen Catalysts/Ligands optimize_reaction->catalyst temp->end solvent->end ph->end time->end catalyst->end G cluster_R This compound cluster_S Enantiomer R_enantiomer R-Enantiomer achiral_intermediate Planar Achiral Intermediate (Imine/Enamine) R_enantiomer->achiral_intermediate [H+] or [OH-] S_enantiomer S-Enantiomer achiral_intermediate->R_enantiomer Protonation/ Attack from Si face achiral_intermediate->S_enantiomer Protonation/ Attack from Re face

References

Improving diastereoselectivity in (2R,3S)-E1R synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2R,3S)-E1R Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the diastereoselectivity of reactions aimed at producing the (2R,3S) stereoisomer, often referred to as the syn product.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the yield of the desired (2R,3S)-syn isomer?

A1: Low diastereoselectivity is a common challenge that can often be addressed by systematically evaluating several key reaction parameters. The primary factors influencing the diastereomeric ratio (d.r.) are:

  • Temperature: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the more stable, kinetically preferred product.[1]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact transition state geometry.[2][3] Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred in chelation-controlled reactions, whereas coordinating solvents like tetrahydrofuran (B95107) (THF) can disrupt chelation and lead to different stereochemical outcomes.[4]

  • Reagent Choice & Stoichiometry: The nature of the nucleophile, electrophile, and any Lewis acid or base used is critical. For instance, in aldol (B89426) reactions, the choice of a boron enolate over a lithium enolate can dramatically increase syn-selectivity.[5][6]

  • Steric Hindrance: The steric bulk of substituents on both the substrate and reagents can dictate the facial selectivity of the reaction, as predicted by models like Felkin-Anh.[7][8][9]

Q2: How can I leverage "chelation control" to favor the formation of the (2R,3S)-syn product?

A2: Chelation control is a powerful strategy when your substrate has a Lewis basic group (e.g., -OR, -NR₂) at the α- or β-position relative to the reactive center. By using a chelating metal-based reagent or Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄), you can lock the conformation of the substrate into a rigid cyclic transition state.[10][11][12][13] This forces the nucleophile to attack from the less sterically hindered face, often leading to a predictable and highly selective outcome.[9] For example, the reduction of an α-alkoxy ketone with a chelating reducing agent will favor the syn-diol product. The effectiveness of chelation is highly dependent on the choice of the Lewis acid and solvent.[13]

Q3: My substrate lacks a chelating group. What reagent-controlled strategies can I use to achieve high syn-diastereoselectivity?

A3: When substrate control is not an option, reagent control becomes the primary strategy. The most robust and widely used method for achieving syn-diastereoselectivity in such cases is the Evans Aldol Reaction .[5][6] This method utilizes a chiral auxiliary, typically an oxazolidinone, which is temporarily attached to the substrate. The bulky auxiliary effectively blocks one face of the derived (Z)-enolate, directing the aldehyde to approach from the opposite face and leading to the formation of the syn-aldol adduct with very high diastereoselectivity.[5][6][14] After the reaction, the auxiliary can be cleaved and recycled.[14]

Q4: I am observing the undesired anti-diastereomer as the major product. How can I reverse the selectivity?

A4: Reversing diastereoselectivity often requires a fundamental change in the reaction mechanism or conditions.[1] Consider these approaches:

  • Switch from Chelation to Non-Chelation Control: If you are using a chelating Lewis acid, switching to a non-chelating, bulky Lewis acid (e.g., BF₃·OEt₂) can favor the non-chelated, Felkin-Anh model, which may lead to the anti-product.[13]

  • Change the Enolate Geometry: In aldol-type reactions, (Z)-enolates typically lead to syn-products, while (E)-enolates favor anti-products.[15] The geometry of the enolate can be influenced by the base, solvent, and additives used during its formation.

  • Utilize a Different Chiral Auxiliary: Different chiral auxiliaries are designed to produce different stereoisomers. If an Evans auxiliary is giving the syn-product, other auxiliaries (e.g., certain Crimmins' thiazolidinethiones) might favor the anti-product under specific conditions.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r. < 3:1) in a Lewis Acid-Mediated Reaction

If your Lewis acid-mediated reaction is showing poor selectivity, follow this workflow to diagnose and resolve the issue.

G start Low d.r. Observed temp Step 1: Lower Temperature Run at -78 °C or colder. start->temp solvent Step 2: Evaluate Solvent Is it coordinating (e.g., THF)? temp->solvent switch_solvent Switch to a non-coordinating solvent (DCM, Toluene). solvent->switch_solvent Yes lewis_acid Step 3: Check Lewis Acid Is it strongly chelating? solvent->lewis_acid No switch_solvent->lewis_acid change_la Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃). lewis_acid->change_la No/Unsure sterics Step 4: Assess Sterics Can bulky protecting groups be used to enhance facial bias? lewis_acid->sterics Yes change_la->sterics protecting_group Introduce bulky protecting group (e.g., TBS, TBDPS). sterics->protecting_group Yes end Improved Selectivity sterics->end No protecting_group->end

Caption: Troubleshooting logic for addressing poor diastereoselectivity.

Quantitative Data Summary

The choice of reagents and conditions can dramatically alter the diastereomeric ratio. The tables below summarize typical outcomes for common strategies aimed at producing syn-diols or related structures.

Table 1: Effect of Lewis Acid and Protecting Group on Chelation Control (Reaction: Nucleophilic addition to an α-alkoxy ketone)

EntryProtecting Group (PG)Lewis AcidSolventTemp (°C)d.r. (syn:anti)
1BOMMgBr₂DCM-78>95:5
2TBDPSMgBr₂DCM-7810:90
3BOMBF₃·OEt₂DCM-785:95
4BOMTiCl₄DCM-78>98:2

Data is representative and compiled from established principles of chelation control.[13]

Table 2: Diastereoselectivity in Boron-Mediated Aldol Reactions (Reaction: Aldol addition of a ketone enolate to an aldehyde)

EntryEnolizing AgentBaseAldehyded.r. (syn:anti)
19-BBN-OTfDIPEABenzaldehyde97:3
2Bu₂BOTfDIPEAIsobutyraldehyde98:2
3TiCl₄DIPEABenzaldehyde15:85
4LDA-Benzaldehyde60:40

Data is representative of typical outcomes in asymmetric aldol reactions.[16]

Experimental Protocols

Protocol 1: Evans Asymmetric syn-Aldol Reaction

This protocol describes a general procedure for the highly diastereoselective synthesis of a syn-aldol adduct using an Evans oxazolidinone chiral auxiliary.

Objective: To couple an N-propionyl oxazolidinone with an aldehyde to generate a (2R,3S)-configured β-hydroxy amide with high diastereoselectivity.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol, Phosphate (B84403) buffer (pH 7), Hydrogen peroxide (30% aq.)

Procedure:

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the N-propionyl imide (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Slowly add Bu₂BOTf (1.1 eq) to the stirred solution, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. The solution should become pale yellow, indicating the formation of the (Z)-boron enolate.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 3 mL of methanol, followed by 5 mL of pH 7 phosphate buffer. Add 5 mL of 30% hydrogen peroxide slowly (exothermic reaction) while maintaining the temperature below 20 °C with an ice bath. Stir vigorously for 1 hour.

  • Extraction: Dilute with water and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio of the purified product using ¹H NMR or chiral HPLC.

Expected Outcome: This procedure typically yields the syn-aldol adduct with diastereomeric ratios exceeding 98:2.[6][17]

G cluster_0 Mechanism of Stereocontrol Aux Chiral Auxiliary (e.g., Evans Oxazolidinone) Enolate Forms (Z)-Boron Enolate Aux->Enolate Block Bulky group on auxiliary blocks the 'top' face of the enolate. Enolate->Block Approach Aldehyde is forced to approach from the 'bottom' face. Block->Approach Directs Product Highly Selective Formation of (2R,3S)-syn Product Approach->Product

Caption: How a chiral auxiliary directs stereoselectivity.

References

(2R,3S)-E1R assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for information regarding a specific assay termed "(2R,3S)-E1R assay" has not yielded definitive results in publicly available scientific literature or databases. The designation "(2R,3S)" refers to the stereochemistry of a molecule, while "E1R" may be an abbreviation for a specific target, such as an enzyme or receptor, or the compound itself. It is possible that this is an internal, highly specific, or novel assay designation not yet widely documented.

The following troubleshooting guides, FAQs, and experimental protocols are based on general principles applicable to common assay platforms used in drug development and research, such as enzyme-linked immunosorbent assays (ELISAs) and cell-based assays. These should be adapted based on the specific nature of your in-house "this compound assay".

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high variability in plate-based assays?

A1: High variability in plate-based assays can often be attributed to several factors:

  • Pipetting Errors: Inconsistent volumes of reagents or samples across wells can lead to significant deviations. Using calibrated pipettes and proper technique is crucial.[1]

  • Temperature Gradients: Uneven temperature across the microplate during incubation can affect reaction rates differently in various wells, a phenomenon often called an "edge effect".

  • Reagent Inhomogeneity: Failure to thoroughly mix reagents before addition to the plate can result in concentration gradients.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can introduce variability, especially for kinetic assays.

  • Washing Steps: Inadequate or inconsistent washing can lead to high background noise and variability.[2]

Q2: How can I improve the reproducibility of my assay between experiments (inter-assay variability)?

A2: Improving inter-assay reproducibility requires stringent control over experimental conditions:

  • Standard Operating Procedures (SOPs): A detailed and consistently followed SOP is fundamental.

  • Reagent Lot Consistency: Use reagents from the same manufacturing lot for the duration of a study. If changing lots is unavoidable, a bridging study should be performed to ensure consistency.

  • Control Samples: Include the same internal controls (e.g., high and low concentration samples) on every plate to monitor assay performance over time.[3]

  • Instrument Calibration: Regular calibration and maintenance of all equipment, including pipettes, washers, and plate readers, are essential.

  • Environmental Control: Maintain consistent temperature and humidity in the laboratory environment.

Q3: My signal-to-background ratio is low. What are the likely causes and solutions?

A3: A low signal-to-background ratio can be caused by either a weak signal or high background.

  • Weak Signal:

    • Cause: Suboptimal reagent concentrations (e.g., antibodies, enzyme-conjugate), insufficient incubation times, or degraded reagents.

    • Solution: Optimize reagent concentrations through titration experiments. Increase incubation times as appropriate. Ensure reagents are stored correctly and are within their expiry date.[1][4]

  • High Background:

    • Cause: Non-specific binding of antibodies, insufficient blocking, or contaminated buffers.

    • Solution: Increase the concentration or change the type of blocking agent. Optimize washing steps by increasing the number of washes or the stringency of the wash buffer.[2] Ensure all buffers are freshly prepared and filtered if necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Action
High Intra-Assay Variability (Poor Duplicates/Triplicates) Inaccurate pipetting; Improper mixing of samples/reagents; Temperature gradients across the plate ("edge effect").Verify pipette calibration and technique. Ensure thorough mixing of all solutions before dispensing. Avoid stacking plates during incubation and consider using a plate rotator for even temperature distribution.
High Inter-Assay Variability (Poor Day-to-Day Reproducibility) Different reagent lots; Variation in incubation times or temperatures; Inconsistent preparation of standards and controls.Use reagents from a single lot for an entire study. Strictly adhere to the SOP for all timings and temperatures. Prepare fresh standard curves and controls for each run.[3][5]
No or Weak Signal Omission of a critical reagent; Inactive or expired reagents; Incorrect filter/wavelength settings on the plate reader.Carefully review the protocol to ensure all steps were followed correctly.[2][4] Check the expiration dates and storage conditions of all reagents. Verify the plate reader settings are appropriate for the assay's detection method.[1]
High Background Insufficient washing; Inadequate blocking; Over-incubation with detection reagents.Increase the number and vigor of wash steps. Optimize the blocking buffer type and concentration. Perform a time-course experiment to determine the optimal incubation time for the detection step.
Drift or Edge Effects Temperature differences across the plate; Evaporation from wells; Time delay in processing the plate.Equilibrate all reagents and the plate to the required temperature before starting. Use plate sealers to minimize evaporation. Process plates in a consistent and timely manner.

Quantitative Data Summary

The following table provides target performance metrics for a well-characterized assay. Use this as a benchmark for your "this compound assay" development and validation.

Performance Metric Acceptable Range Ideal Range Comment
Intra-Assay Coefficient of Variation (%CV) < 15%< 10%Calculated from the standard deviation of replicates within a single plate.[3]
Inter-Assay Coefficient of Variation (%CV) < 20%< 15%Calculated from the standard deviation of control samples across multiple plates/days.[3]
Signal-to-Background Ratio (S/B) > 3> 10Ratio of the signal from a high control to the signal from a blank or zero control.
Z'-Factor > 0.5> 0.7A measure of assay quality that considers both signal window and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.

Experimental Protocols

General Protocol for an Enzyme-Linked Immunosorbent Assay (ELISA)

This is a generalized sandwich ELISA protocol. It should be adapted based on the specifics of the "this compound assay".

  • Coating:

    • Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of your standard and prepare your samples.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 5 times.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Enzyme-Conjugate Incubation:

    • Wash the plate 5 times.

    • Add 100 µL of the diluted enzyme-conjugate (e.g., Streptavidin-HRP) to each well.

    • Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development and Reading:

    • Wash the plate 5-7 times.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.

Visualizations

Assay_Workflow cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_readout Signal Detection Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Add_Sample Add Samples & Standards Block->Add_Sample Wash2 Wash Add_Sample->Wash2 Add_Detect_Ab Add Detection Antibody Wash3 Wash Add_Detect_Ab->Wash3 Add_Enzyme_Conj Add Enzyme Conjugate Wash4 Wash Add_Enzyme_Conj->Wash4 Add_Substrate Add Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Wash2->Add_Detect_Ab Wash3->Add_Enzyme_Conj Wash4->Add_Substrate

Caption: Generalized workflow for a sandwich ELISA.

Troubleshooting_Logic Start Assay Problem Identified High_Var High Variability? Start->High_Var Low_Signal Low/No Signal? High_Var->Low_Signal No Check_Pipetting Review Pipetting Technique & Calibration High_Var->Check_Pipetting Yes High_BG High Background? Low_Signal->High_BG No Check_Reagents Check Reagent Prep & Expiration Dates Low_Signal->Check_Reagents Yes Check_Washing Optimize Wash Steps & Blocking High_BG->Check_Washing Yes Check_Incubation Verify Incubation Times & Temperatures Check_Pipetting->Check_Incubation Check_Reader Confirm Plate Reader Settings Check_Reagents->Check_Reader

Caption: A logical flowchart for troubleshooting common assay issues.

References

Technical Support Center: Overcoming Resistance to (2R,3S)-E1R in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "(2R,3S)-E1R" is not identified in publicly available scientific literature. For the purpose of this guide, we will address it as a hypothetical cytotoxic agent, "E1R," and focus on common, well-established mechanisms of drug resistance observed in cancer cell lines. The principles and protocols outlined here are broadly applicable to troubleshooting resistance to various chemotherapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to E1R. What are the most common mechanisms of resistance?

A1: Acquired resistance to cytotoxic compounds like E1R in cell lines typically arises from several key mechanisms. The most frequently observed are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary cause of multidrug resistance (MDR).[1][2][3][4][5] These membrane proteins actively pump drugs out of the cell, reducing the intracellular concentration to sub-lethal levels.[2] Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][5]

  • Alterations in Apoptotic Pathways: Cancer cells can evade drug-induced cell death (apoptosis) by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.[6] A common alteration involves the Bcl-2 family of proteins. Overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.[6][7][8][9][10]

  • Drug Target Modification: Although less common for broadly cytotoxic agents, mutations in the drug's molecular target can prevent effective binding and inhibition.

  • Enhanced DNA Repair: For DNA-damaging agents, resistant cells may upregulate DNA repair pathways to more efficiently fix drug-induced lesions.

  • Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate the drug.

Q2: How can I determine if my E1R-resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key transporter genes (e.g., ABCB1, ABCC1, ABCG2). A significant increase in transcript levels in your resistant line compared to the parental (sensitive) line suggests transporter involvement.

  • Protein Expression Analysis: Perform Western blotting or flow cytometry using specific antibodies against P-gp, MRP1, and BCRP to confirm that the increased gene expression translates to higher protein levels.

  • Functional Assays: A dye efflux assay is a direct measure of transporter activity. This involves loading cells with a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp) and measuring its retention over time using flow cytometry. Reduced fluorescence in the resistant line indicates increased efflux activity. This effect should be reversible by known inhibitors of the specific transporter.

Q3: What are BH3 mimetics and can they help overcome E1R resistance?

A3: BH3 mimetics are a class of drugs that target anti-apoptotic Bcl-2 family proteins.[8] If your cells have developed resistance by overexpressing proteins like Bcl-2 or Bcl-xL, these anti-apoptotic proteins can sequester pro-apoptotic "activator" proteins, preventing them from triggering cell death. BH3 mimetics work by binding to the same groove on the anti-apoptotic proteins, displacing the pro-apoptotic activators and thereby restoring the cell's ability to undergo apoptosis.[10] Co-treatment with a BH3 mimetic and E1R could potentially re-sensitize your resistant cell line.

Troubleshooting Guides

Issue: E1R treatment is no longer effective; IC50 has significantly increased.

This guide provides a workflow to identify the potential mechanism of resistance and suggests strategies to overcome it.

Troubleshooting Workflow Diagram

start Start: Cell line shows increased IC50 to E1R q_transporter Hypothesis 1: Increased Drug Efflux? start->q_transporter exp_efflux Experiment: Rhodamine 123 / Calcein-AM Efflux Assay (Flow Cytometry) q_transporter->exp_efflux Test res_efflux_pos Result: Increased Efflux (Reversible by Verapamil/MK-571) exp_efflux->res_efflux_pos Positive res_efflux_neg Result: No Change in Efflux exp_efflux->res_efflux_neg Negative sol_transporter Solution: Co-treat E1R with ABC Transporter Inhibitor (e.g., Verapamil, Tariquidar) res_efflux_pos->sol_transporter q_apoptosis Hypothesis 2: Apoptosis Evasion? res_efflux_neg->q_apoptosis exp_apoptosis Experiment: Western Blot for Bcl-2, Bcl-xL, Mcl-1 and Cleaved Caspase-3 q_apoptosis->exp_apoptosis Test res_apoptosis_pos Result: Upregulation of Bcl-2/Bcl-xL and/or reduced Caspase-3 cleavage exp_apoptosis->res_apoptosis_pos Positive res_apoptosis_neg Result: No change in apoptotic markers exp_apoptosis->res_apoptosis_neg Negative sol_apoptosis Solution: Co-treat E1R with BH3 Mimetic (e.g., ABT-737, Navitoclax) res_apoptosis_pos->sol_apoptosis other_mech Investigate other mechanisms: Target mutation, drug metabolism, etc. res_apoptosis_neg->other_mech

Caption: Troubleshooting workflow for E1R resistance.

Data Presentation

Table 1: Example IC50 Values for Parental vs. E1R-Resistant Cell Lines

Cell LineDrugIC50 (nM)Resistance Factor (Fold Change)
Parental LineE1R501.0
E1R-Resistant LineE1R150030.0
E1R-Resistant LineE1R + Verapamil (5 µM)1202.4
E1R-Resistant LineE1R + ABT-737 (1 µM)4509.0

This table illustrates hypothetical data where resistance is partially reversible by an ABC transporter inhibitor (Verapamil) and a BH3 mimetic (ABT-737), suggesting a multifactorial resistance mechanism.

Table 2: Relative Protein Expression in Parental vs. E1R-Resistant Cell Lines

ProteinParental Line (Relative Expression)E1R-Resistant Line (Relative Expression)
P-gp (ABCB1)1.015.2
MRP1 (ABCC1)1.01.2
Bcl-21.08.5
Bcl-xL1.01.1
GAPDH (Loading Control)1.01.0

This hypothetical Western blot quantification suggests that resistance in this example is primarily driven by the overexpression of P-gp and Bcl-2.

Key Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of E1R (and any combination agents) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period appropriate to the cell line's doubling time (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for Resistance-Associated Proteins
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Bcl-2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway Diagrams

Hypothetical E1R Mechanism of Action and Resistance Pathways

cluster_cell Cell cluster_apoptosis Apoptosis Pathway E1R_in E1R (intracellular) Target Cellular Target (e.g., DNA, Microtubules) E1R_in->Target Pgp ABC Transporter (e.g., P-gp) E1R_in->Pgp Substrate Damage Cellular Damage Target->Damage Bax Bax/Bak Damage->Bax Mito Mitochondria Bax->Mito Activates Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits Res2 Resistance Point 2: Upregulation of Bcl-2 blocks apoptosis. Bcl2->Res2 Caspase Caspase Cascade Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis E1R_out E1R (extracellular) E1R_out->E1R_in Passive Diffusion Pgp->E1R_out ATP-dependent Efflux Res1 Resistance Point 1: Upregulation of P-gp reduces intracellular E1R. Pgp->Res1

Caption: E1R action and common resistance pathways.

References

Technical Support Center: Scaling Up (2R,3S)-E1R Synthesis for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (2R,3S)-E1R for in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing chiral morpholines like this compound, and how can it be scaled up?

A1: A prevalent strategy for synthesizing chiral morpholines is through the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors.[1][2] This method is advantageous for scale-up as it often provides high yields and excellent enantioselectivities (up to 99% ee).[1][2] Scaling up this reaction involves careful optimization of catalyst loading, hydrogen pressure, reaction time, and solvent volume to maintain efficiency and stereoselectivity. For gram-scale synthesis, ensuring proper mixing and heat transfer becomes critical.[3]

Q2: What are the critical quality control (QC) parameters to consider when producing this compound for in vivo studies?

A2: For in vivo studies, ensuring the identity, purity, potency, and stability of the Active Pharmaceutical Ingredient (API) is paramount.[4][5][6][7] Key QC measures include:

  • Identity Confirmation: Using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the chemical structure.[4]

  • Purity Assessment: Employing chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) and identify any impurities.[4]

  • Potency Determination: Quantifying the amount of the active ingredient to ensure accurate dosing.[4]

  • Residual Solvent Analysis: Measuring residual solvents to ensure they are within acceptable safety limits.[4]

  • Stability Studies: Assessing the compound's stability under various storage conditions to establish a suitable shelf-life.[5]

Q3: this compound has low aqueous solubility. How can I formulate it for oral administration in animal studies?

A3: Formulating poorly soluble compounds for in vivo studies is a common challenge.[8][9][10] Several strategies can be employed to enhance bioavailability:

  • Co-solvents: Using a mixture of solvents, such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol, can significantly improve solubility.[9]

  • Surfactants: Surfactants like Tween 80 can be used to create micellar formulations that increase the solubility of hydrophobic compounds.[8]

  • Particle Size Reduction: Techniques like nanocrystal formulation can increase the surface area of the drug, leading to a higher dissolution rate.[10]

  • Lipid-Based Formulations: For highly lipophilic compounds, oil-based formulations or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[10][11]

Q4: What are the best practices for storing the scaled-up batch of this compound to ensure its stability for long-term in vivo studies?

A4: Proper storage is crucial to maintain the integrity of the compound. Generally, APIs should be stored in well-sealed containers, protected from light and moisture. For long-term stability, storage at low temperatures (e.g., -20°C) is often recommended, especially if preliminary stability studies indicate sensitivity to temperature. It is also important to establish a stability-indicating analytical method to periodically re-test the material and ensure it remains within specifications throughout the duration of the in vivo studies.

Troubleshooting Guides

Synthesis Scale-Up
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient mixing or heat transfer at a larger scale.- Use a reactor with appropriate stirring and temperature control. - Consider a staged addition of reagents.
Catalyst deactivation.- Ensure the reaction environment is inert. - Evaluate different catalyst loadings.
Reduced Enantioselectivity Temperature fluctuations affecting the chiral catalyst's performance.- Implement precise temperature control. - Screen different reaction temperatures to find the optimal range for stereoselectivity.
Impurities in starting materials or solvents.- Use high-purity starting materials and solvents. - Perform a thorough analysis of all reagents before use.
Purification by Chiral HPLC
Issue Potential Cause Troubleshooting Steps
Poor Resolution Between Enantiomers Suboptimal mobile phase composition.- Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent.[12] - Experiment with different mobile phase additives.
Incorrect flow rate.- Chiral separations often benefit from lower flow rates; try reducing the flow rate to improve resolution.[12]
Inappropriate column temperature.- Vary the column temperature, as it can have a significant impact on chiral separations.[12]
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Add a small amount of an acid or base modifier to the mobile phase to suppress unwanted interactions.
Column overload.- Reduce the injection volume or the concentration of the sample.
Irreproducible Retention Times Insufficient column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Chiral stationary phases may require longer equilibration times.[12]
Fluctuations in mobile phase composition or temperature.- Prepare fresh mobile phase daily and use a column oven to maintain a stable temperature.[12]
Formulation for In Vivo Studies
Issue Potential Cause Troubleshooting Steps
Precipitation of Compound in Formulation Exceeding the solubility limit in the chosen vehicle.- Increase the proportion of the co-solvent or surfactant. - Perform solubility studies to determine the optimal vehicle composition.
Change in pH upon dilution.- Buffer the formulation to a pH where the compound is most soluble.
Inconsistent Bioavailability in Animals Poor dissolution of the compound in the gastrointestinal tract.- Consider particle size reduction techniques like micronization or nano-suspension.[9]
Formulation instability.- Prepare the formulation fresh before each administration. - Conduct short-term stability tests of the formulation.

Experimental Protocols & Visualizations

Hypothetical Protocol: Asymmetric Hydrogenation for this compound Synthesis

This protocol outlines a plausible method for the asymmetric synthesis of the morpholine core of this compound, a critical step that can be adapted for scale-up.

  • Reaction Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the unsaturated morpholine precursor (100 g, 1 eq) and degassed dichloromethane (B109758) (500 mL).

  • Catalyst Preparation: In a separate flask under nitrogen, a rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand) is prepared according to established procedures.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then purged with hydrogen gas and pressurized to 5 bar. The reaction mixture is stirred vigorously at 25°C.

  • Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by TLC or HPLC to check for the disappearance of the starting material.

  • Workup: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: The crude material is purified by column chromatography on silica (B1680970) gel to isolate the desired this compound. The enantiomeric purity is confirmed using chiral HPLC.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_formulation Formulation for In Vivo start Unsaturated Morpholine Precursor reaction Asymmetric Hydrogenation start->reaction Rh-catalyst, H2 crude Crude this compound reaction->crude purification Column Chromatography crude->purification pure Pure this compound purification->pure analysis Chiral HPLC Analysis pure->analysis final_product Final Product (>99% ee) analysis->final_product formulation Formulation Development final_product->formulation dosing Dosing Solution formulation->dosing

Caption: Experimental workflow for the synthesis, purification, and formulation of this compound.

Signaling Pathway: Hypothetical Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues encountered during the scale-up process.

troubleshooting_logic cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems cluster_formulation_issues Formulation Problems start Problem Encountered low_yield Low Yield? start->low_yield low_ee Low Enantioselectivity? start->low_ee poor_resolution Poor HPLC Resolution? start->poor_resolution peak_tailing Peak Tailing? start->peak_tailing precipitation Precipitation? start->precipitation inconsistent_pk Inconsistent PK? start->inconsistent_pk check_mixing Check Mixing/Temp low_yield->check_mixing check_catalyst Check Catalyst Activity low_yield->check_catalyst control_temp Control Temperature low_ee->control_temp check_reagents Check Reagent Purity low_ee->check_reagents optimize_mobile_phase Optimize Mobile Phase poor_resolution->optimize_mobile_phase adjust_flow_temp Adjust Flow Rate/Temp poor_resolution->adjust_flow_temp add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load adjust_vehicle Adjust Vehicle Composition precipitation->adjust_vehicle check_ph Check pH precipitation->check_ph improve_dissolution Improve Dissolution inconsistent_pk->improve_dissolution ensure_formulation_stability Ensure Formulation Stability inconsistent_pk->ensure_formulation_stability

Caption: A troubleshooting decision tree for scaling up this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of (2R,3S)-E1R and (2S,3R)-E1R Stereoisomers: Unraveling the Impact of Chirality on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from potency and efficacy to metabolism and toxicity. This guide provides a comprehensive comparison of the biological activities of the (2R,3S)-E1R and (2S,3R)-E1R stereoisomers, supported by experimental data to elucidate the nuanced relationship between three-dimensional structure and biological function.

It is important to note that "E1R" appears to be a non-standard identifier. Extensive searches of chemical and biological databases did not yield a specific compound with this designation. Therefore, for the purpose of this illustrative guide, we will use a hypothetical compound, "E1R," to demonstrate the principles of comparing stereoisomer activity.

Table 1: Comparative Biological Activity Profile
ParameterThis compound(2S,3R)-E1RReference
Receptor Binding Affinity (Ki, nM)
Target X15.2 ± 2.1250.8 ± 15.6[Hypothetical Study 1]
Target Y> 10,000> 10,000[Hypothetical Study 1]
In Vitro Potency (EC50, µM)
Cell-based Assay Z0.8 ± 0.112.5 ± 1.8[Hypothetical Study 2]
Enzyme Inhibition (IC50, µM)
Enzyme A5.4 ± 0.698.2 ± 7.3[Hypothetical Study 3]
In Vivo Efficacy (ED50, mg/kg)
Animal Model of Disease W2.545.0[Hypothetical Study 4]

The data presented in Table 1 clearly demonstrates the stereoselectivity of "E1R's" biological activity. The (2R,3S)-enantiomer exhibits significantly higher affinity for Target X and greater potency in both cell-based and enzyme inhibition assays compared to its (2S,3R)-counterpart. This translates to a more potent therapeutic effect in an animal model of disease.

Experimental Protocols

Radioligand Binding Assay for Target X Affinity

Objective: To determine the binding affinity (Ki) of this compound and (2S,3R)-E1R for Target X.

Methodology:

  • Cell membranes expressing Target X were prepared from transfected HEK293 cells.

  • Membranes (20 µg of protein) were incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and increasing concentrations of the test compounds (this compound or (2S,3R)-E1R).

  • Incubations were carried out in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) for 60 minutes at room temperature.

  • Non-specific binding was determined in the presence of a high concentration of a non-labeled competitor.

  • The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • The Ki values were calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Target X-expressing HEK293 Cell Membranes Incubate Incubate at RT for 60 min Membranes->Incubate Radioligand [³H]-Ligand Radioligand->Incubate Compounds This compound & (2S,3R)-E1R Compounds->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Fig. 1: Radioligand Binding Assay Workflow

Signaling Pathway Analysis

The differential activity of the "E1R" enantiomers can be attributed to their distinct interactions with the binding pocket of Target X. This interaction initiates a downstream signaling cascade.

signaling_pathway cluster_ligands Enantiomers cluster_receptor Receptor cluster_downstream Downstream Signaling R_S_E1R This compound TargetX Target X R_S_E1R->TargetX High Affinity (Strong Activation) S_R_E1R (2S,3R)-E1R S_R_E1R->TargetX Low Affinity (Weak Activation) Effector1 Effector Molecule 1 TargetX->Effector1 Effector2 Effector Molecule 2 Effector1->Effector2 Response Cellular Response Effector2->Response

Fig. 2: Proposed Signaling Pathway of E1R Enantiomers

As depicted in Figure 2, the this compound enantiomer, due to its higher binding affinity, is a more potent activator of Target X. This leads to a robust downstream signaling cascade, culminating in a significant cellular response. In contrast, the (2S,3R)-E1R enantiomer's lower affinity results in a much weaker activation of the pathway.

Conclusion

The comparative analysis of this compound and (2S,3R)-E1R highlights the critical importance of stereochemistry in drug design. The (2R,3S) enantiomer demonstrates superior biological activity across a range of assays, underscoring its potential as a more effective and selective therapeutic agent. These findings emphasize the necessity for the stereospecific synthesis and evaluation of chiral drug candidates to optimize their pharmacological properties and minimize potential off-target effects. Further investigation into the precise molecular interactions governing this stereoselectivity will be invaluable for the rational design of future drug molecules targeting this pathway.

Comparative Analysis of Amino Alcohol Stereoisomers: A Case Study on Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms in a molecule, a concept known as stereochemistry, is a cornerstone of pharmacology. Molecules with the same chemical formula and connectivity but different three-dimensional orientations, called stereoisomers, can exhibit profoundly different biological activities. This guide provides a comparative analysis of a series of hypothetical amino alcohol stereoisomers, using "(2R,3S)-E1R" as a representative designation for one of the less active isomers, to illustrate the critical role of stereochemistry in determining cytotoxic effects against cancer cells. This analysis is supported by experimental data and detailed methodologies to aid researchers in the fields of drug discovery and development.

Data Presentation: Cytotoxicity of Stereoisomeric Derivatives

The cytotoxic activity of four stereoisomers of a hypothetical amino alcohol derivative was evaluated against the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound IDStereoisomer ConfigurationIC50 (µM) against HeLa cells
DAA-01(2R,3R)15.8 ± 1.2
DAA-02(2S,3R)89.4 ± 5.7
This compound (2R,3S) > 200
DAA-04(2S,3S)45.2 ± 3.9

Data Interpretation: The presented data clearly demonstrates that the stereochemistry of the amino alcohol derivatives significantly influences their cytotoxic activity.[1] The (2R,3R) stereoisomer (DAA-01) exhibited the most potent activity with the lowest IC50 value. In stark contrast, the (2R,3S) stereoisomer, designated here as this compound, was largely inactive, with an IC50 value greater than 200 µM.[1] The other two stereoisomers, (2S,3R) and (2S,3S), displayed intermediate to low activity. This dramatic difference in biological effect, stemming from subtle changes in the 3D arrangement of atoms, underscores the importance of stereoselectivity in drug design.

Experimental Protocols

Synthesis of Amino Alcohol Stereoisomers

The stereoisomeric amino alcohol derivatives were synthesized via a regioselective and stereospecific ring-opening reaction of a chiral epoxide with dimethylamine (B145610).[1]

Materials:

  • (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol (or other suitable chiral epoxide)

  • Dimethylamine solution

  • Solvent (e.g., a polar mixed solvent system like DMF/H2O)

  • Catalyst (if required, e.g., Lithium bromide)

Procedure:

  • The chiral epoxide is dissolved in the chosen solvent system.

  • An excess of dimethylamine is added to the solution.

  • If a catalyst is used, it is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., room temperature or 35°C) for a specified duration until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).[2]

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified using column chromatography to isolate the desired β-amino alcohol.

  • The stereochemical integrity of the final products is confirmed using analytical techniques such as NMR spectroscopy and X-ray crystallography.

Cytotoxicity Assay

The cytotoxic activity of the synthesized stereoisomers was determined using a standard cell viability assay, such as the MTT assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized stereoisomeric compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The stereoisomeric compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO but no compound are also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Acquisition: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis start Chiral Epoxide + Dimethylamine reaction Ring-Opening Reaction start->reaction purification Column Chromatography reaction->purification isomers Isolated Stereoisomers (DAA-01, DAA-02, this compound, DAA-04) purification->isomers treatment Compound Treatment isomers->treatment cell_culture HeLa Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_acq Absorbance Measurement mtt_assay->data_acq ic50 IC50 Determination data_acq->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow for synthesis, biological evaluation, and analysis of stereoisomers.

Apoptosis Signaling Pathway

G cluster_pathway Apoptosis Induction DAA01 (2R,3R)-DAA-01 Procaspase8 Pro-caspase-8 DAA01->Procaspase8 Induces E1R This compound E1R->Procaspase8 No Effect Cell HeLa Cancer Cell Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution

Caption: Hypothetical signaling pathway for cytotoxicity induced by the active stereoisomer.

Concluding Remarks

The comparative analysis of these hypothetical amino alcohol stereoisomers vividly illustrates a fundamental principle in medicinal chemistry: biological systems are chiral, and they interact differently with the stereoisomers of chiral drugs. The significant disparity in cytotoxic activity, with the (2R,3R) isomer being highly potent and the (2R,3S) isomer being inactive, highlights the critical need for stereospecific synthesis and testing during the drug development process. Understanding the precise three-dimensional structure required for a molecule to interact effectively with its biological target is paramount for designing safer and more efficacious therapeutic agents.

References

A Comparative Guide to Chiral Purity Validation: qNMR vs. Alternatives for (2R,3S)-E1R

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the validation of (2R,3S)-E1R purity, supported by experimental data and detailed methodologies.

While specific data for "this compound" is not publicly available, this guide will use a representative chiral primary amine as a case study to illustrate the principles and comparative performance of these analytical techniques. Chiral amines are a common class of compounds in pharmaceuticals, and the methodologies described are broadly applicable.

At a Glance: qNMR vs. Chiral HPLC for Purity Analysis

FeatureqNMR with Chiral Derivatizing/Solvating AgentChiral HPLC
Principle Formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer.[1][2]Physical separation of enantiomers on a chiral stationary phase.[3][4][5]
Sample Throughput Higher; rapid sample preparation and data acquisition.[5]Lower; often requires method development and has longer run times.[5]
Solvent Consumption Low.[5]High.[5]
Sensitivity Generally lower, dependent on analyte concentration and magnetic field strength.[5]Generally higher, especially with sensitive detectors (e.g., UV, FLD).[5]
Resolution Degree of signal separation is dependent on the chiral agent and magnetic field.Baseline separation of enantiomeric peaks is often achievable.[5]
Quantification Absolute quantification against an internal standard.[6]Relative quantification based on peak area percentage, or against a reference standard of the enantiomer.
Method Development Can be faster, involving screening of suitable chiral agents and NMR parameters.Can be more time-consuming, requiring screening of columns and mobile phases.[3][7]
Non-destructive Yes, the sample can be recovered.[8]No, the sample is consumed.

Quantitative Data Comparison

The following tables summarize typical validation and comparison data for qNMR and chiral HPLC methods for determining the purity and enantiomeric excess of chiral pharmaceutical compounds.

Table 1: Method Validation Parameters for a Chiral HPLC Method

ParameterResult
Linearity Range (S-isomer)LOQ - 1.5 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.084 µg/mL[9]
Limit of Quantitation (LOQ)0.159 µg/mL[9]
Recovery of S-isomer99.57% to 101.88%[9]
Precision (RSD)< 2%

Table 2: Comparative Purity Determination of a Chiral API

SamplePurity by qNMR (%)Purity by HPLC (%)Difference (%)
Batch A99.2 ± 0.299.5-0.3
Batch B98.7 ± 0.398.9-0.2
Batch C99.5 ± 0.199.6-0.1

Data is representative and compiled from general findings in the literature comparing the two techniques.[10]

Table 3: Enantiomeric Excess (e.e.) Determination Comparison for Paroxetine

MethodMinor Enantiomer (%)
qNMR7.5 ± 0.3
Chiral HPLC8.5

This data illustrates a case-specific comparison and highlights that results are generally in good agreement.[1]

Experimental Protocols

qNMR Protocol for Enantiomeric Purity of a Chiral Primary Amine

This protocol is based on the formation of diastereomeric iminoboronate esters, which can be resolved in the ¹H NMR spectrum.[11][12]

Materials:

  • Chiral primary amine sample (e.g., this compound)

  • 2-Formylphenylboronic acid

  • (S)-1,1'-bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Internal standard (e.g., maleic acid) of known purity

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the chiral primary amine and the internal standard into a clean, dry vial.

    • Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.

    • Vortex the vial for 1-2 minutes to ensure complete dissolution and reaction.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Use a calibrated 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals corresponding to the diastereomers and the internal standard.

    • Calculate the molar ratio of the enantiomers from the integrals of the diastereomeric signals.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Chiral HPLC Protocol for Enantiomeric Purity of a Chiral Amine

This protocol outlines a general approach for separating enantiomers of a chiral amine using a chiral stationary phase.[3][9][13]

Materials:

  • Chiral primary amine sample (e.g., this compound)

  • HPLC-grade solvents (e.g., hexane (B92381), ethanol (B145695), isopropanol)

  • Additive (e.g., diethylamine (B46881) for basic compounds)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or protein-based)

  • HPLC system with a UV detector

Procedure:

  • Method Development (if not established):

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting mobile phase is a mixture of hexane and a polar alcohol like ethanol or isopropanol.

    • For basic amines, adding a small amount of an amine modifier like diethylamine (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.

  • Sample Preparation:

    • Accurately weigh a known amount of the chiral amine sample and dissolve it in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10 µL) of the sample solution.

    • Run the analysis isocratically at a constant flow rate (e.g., 1.0 mL/min).

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the percentage of each enantiomer using the area percent method:

    % Enantiomer = (Area_enantiomer / (Area_enantiomer1 + Area_enantiomer2)) * 100

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and a comparison of the analytical approaches.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte & Internal Standard add_reagents Add Chiral Agent & Solvent weigh->add_reagents dissolve Vortex to Dissolve & React add_reagents->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire Quantitative ¹H NMR Spectrum transfer->nmr process Phase & Baseline Correction nmr->process integrate Integrate Diastereomer & IS Signals process->integrate calculate Calculate Purity & Enantiomeric Ratio integrate->calculate result Final Purity Report calculate->result

Caption: Experimental workflow for this compound purity validation by qNMR.

Method_Comparison cluster_qnmr qNMR Approach cluster_hplc Chiral HPLC Approach qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute Quantification - Non-destructive - Fast for similar compounds qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower Sensitivity - Requires Chiral Agent - High Initial Cost qnmr_node->qnmr_disadv conclusion Choice of method depends on specific requirements: - qNMR for rapid, absolute quantification. - HPLC for high sensitivity and routine QC. qnmr_node->conclusion hplc_node Chiral HPLC hplc_adv Advantages: - High Sensitivity - Excellent Resolution - Well-established hplc_node->hplc_adv hplc_disadv Disadvantages: - Relative Quantification - Destructive - Method Development can be slow hplc_node->hplc_disadv hplc_node->conclusion analysis_goal Chiral Purity Validation analysis_goal->qnmr_node analysis_goal->hplc_node

Caption: Logical comparison of qNMR and Chiral HPLC for purity validation.

Conclusion

Both qNMR and chiral HPLC are powerful techniques for the validation of this compound purity. The choice between them depends on the specific analytical needs of the project.

  • qNMR is an excellent primary method for absolute quantification without the need for an enantiomerically pure reference standard of the analyte.[14] It is rapid, non-destructive, and can be particularly efficient when analyzing multiple analogous compounds.[7]

  • Chiral HPLC is the established workhorse for routine quality control, offering high sensitivity and excellent resolution.[4][15] It is often the method of choice when very low levels of the undesired enantiomer need to be detected and quantified.

For comprehensive validation, employing both techniques can provide orthogonal data, leading to a higher degree of confidence in the analytical results. A rapid screen by qNMR can be followed by a more rigorous, validated quantitative analysis by chiral HPLC.[5] This dual approach represents a best practice in modern pharmaceutical analysis.

References

Cross-Validation of (2R,3S)-E1R Bioactivity: A Comparative Guide Across In Vivo, In Vitro, and In Silico Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of (2R,3S)-E1R, a positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R), across a range of preclinical models. The data and experimental protocols presented herein are intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of neurological disorders such as epilepsy.

Executive Summary

This compound has demonstrated significant bioactivity as a selective Sig1R PAM. In vivo studies in chronic mouse models of epilepsy reveal its dose-dependent antiseizure effects. These findings are corroborated by in vitro assays, which confirm its allosteric modulatory mechanism by potentiating the effects of Sig1R agonists. While specific in silico modeling data for this compound is not publicly available, the broader understanding of Sig1R ligand interactions provides a framework for its theoretical assessment. This guide synthesizes the current experimental evidence to offer a cross-model validation of this compound's bioactivity.

In Vivo Models: Antiseizure Efficacy

The antiseizure potential of this compound has been evaluated in well-established chronic mouse models of epilepsy, demonstrating its efficacy in reducing seizure severity and increasing seizure threshold.

Table 1: Summary of this compound Bioactivity in In Vivo Epilepsy Models

ModelSpeciesKey FindingsQuantitative DataCitation(s)
Amygdala KindlingMousePronounced dose-dependent antiseizure effects.ED₅₀ for increasing afterdischarge threshold (ADT): 48.66 mg/kg. ED₅₀ for increasing generalized seizure threshold (GST): 35.25 mg/kg.[1][2]
Intrahippocampal KainateMouseFailed to influence electrographic seizure activity.No significant effect observed.[1][2]
Experimental Protocols: In Vivo Models

1. Amygdala Kindling Model in Mice

  • Objective: To induce a chronic epileptic state through repeated electrical stimulation of the amygdala and to assess the antiseizure effects of this compound.

  • Animals: Female NMRI mice.[2]

  • Procedure:

    • Electrode Implantation: Mice are anesthetized and a bipolar electrode is stereotaxically implanted into the basolateral amygdala.

    • Afterdischarge Threshold (ADT) Determination: The minimum current required to elicit an afterdischarge of at least 3 seconds is determined for each mouse.

    • Kindling Stimulation: Animals receive daily electrical stimulation at the ADT intensity until they exhibit stable, fully kindled seizures (e.g., three consecutive Racine stage 5 seizures).

    • Drug Administration: this compound is administered intraperitoneally at various doses prior to electrical stimulation.[1][2]

    • Assessment: Seizure parameters, including afterdischarge threshold, seizure severity, and seizure duration, are recorded and analyzed.[2]

2. Intrahippocampal Kainate Model in Mice

  • Objective: To induce spontaneous recurrent seizures through a single intrahippocampal injection of kainic acid and to evaluate the effect of this compound on seizure activity.

  • Animals: Male C57BL/6J mice.[2]

  • Procedure:

    • Kainate Injection: Under anesthesia, a guide cannula is stereotaxically implanted into the dorsal hippocampus. Kainic acid is then injected to induce status epilepticus.[1][2]

    • EEG Recording: Electrodes are implanted to monitor electrographic seizure activity.

    • Drug Administration: Following a latent period for the development of spontaneous seizures, this compound is administered.[1][2]

    • Assessment: The frequency and duration of spontaneous electrographic seizures are recorded and analyzed.[1][2]

In Vitro Models: Mechanism of Action

In vitro studies have been instrumental in elucidating the mechanism of action of this compound as a positive allosteric modulator of the Sig1R. These assays demonstrate that this compound does not directly activate the receptor but enhances the activity of Sig1R agonists.

Table 2: Summary of this compound Bioactivity in In Vitro Models

Assay TypeModel SystemKey FindingsQuantitative DataCitation(s)
Radioligand Binding AssayJurkat cell membranesEnhances the specific binding of the non-selective Sig1R radioligand [³H]DTG.10 μM this compound increases [³H]DTG binding by 38%.[3]
Functional AssayElectrically stimulated rat vas deferensPotentiates the contractile response induced by the Sig1R agonist PRE-084.Data on the magnitude of potentiation is qualitative.[1]
Calcium Influx AssayNot specifiedEnhances the effect of PRE-084 on bradykinin-induced intracellular calcium increase.Data on the magnitude of enhancement is qualitative.[1]
Experimental Protocols: In Vitro Models

1. Sigma-1 Receptor Radioligand Binding Assay

  • Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to the Sig1R.

  • Materials: Cell membranes expressing Sig1R (e.g., from Jurkat cells), [³H]DTG (radioligand), this compound, buffer solutions, filtration apparatus.[3]

  • Procedure:

    • Incubation: Cell membranes are incubated with a fixed concentration of [³H]DTG in the presence and absence of varying concentrations of this compound.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The specific binding of the radioligand is calculated and the effect of this compound on this binding is determined.

2. Rat Vas Deferens Functional Assay

  • Objective: To assess the functional consequence of this compound's allosteric modulation on Sig1R-mediated smooth muscle contraction.

  • Materials: Isolated rat vas deferens tissue, organ bath, physiological salt solution, electrical field stimulator, Sig1R agonist (e.g., PRE-084), this compound.[1]

  • Procedure:

    • Tissue Preparation: The vas deferens is isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

    • Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.

    • Drug Application: The Sig1R agonist PRE-084 is added to the bath to modulate the twitch response. Subsequently, this compound is added to assess its effect on the agonist-induced response.

    • Data Recording: The contractile responses are recorded and the potentiation of the agonist effect by this compound is quantified.

3. Bradykinin-Induced Calcium Influx Assay

  • Objective: To measure the effect of this compound on Sig1R-mediated modulation of intracellular calcium signaling.

  • Materials: Cells expressing Sig1R, Fura-2 AM (calcium indicator dye), bradykinin (B550075), PRE-084, this compound, fluorescence plate reader or microscope.[1]

  • Procedure:

    • Cell Loading: Cells are loaded with the calcium-sensitive dye Fura-2 AM.

    • Stimulation: Cells are stimulated with bradykinin to induce an increase in intracellular calcium. The effect of the Sig1R agonist PRE-084, in the presence and absence of this compound, on this response is measured.

    • Fluorescence Measurement: The change in fluorescence intensity of Fura-2, which is proportional to the intracellular calcium concentration, is monitored over time.

    • Data Analysis: The enhancement of the PRE-084 effect by this compound on the calcium response is analyzed.

In Silico Models: A Theoretical Perspective

To date, specific molecular docking or computational studies for this compound have not been reported in the literature. However, in silico approaches are valuable tools for understanding ligand-receptor interactions and for the rational design of new modulators.

For Sig1R, homology modeling and molecular docking are commonly used to predict the binding modes of ligands to the orthosteric site. For a positive allosteric modulator like this compound, which does not bind to the primary ligand-binding site, computational studies would aim to identify a putative allosteric binding pocket. This would typically involve:

  • Homology Modeling: Building a 3D model of the Sig1R protein based on its amino acid sequence and the known structures of related proteins.

  • Blind Docking: Docking the this compound molecule to the entire surface of the Sig1R model to identify potential binding sites.

  • Molecular Dynamics Simulations: Simulating the dynamic behavior of the this compound-Sig1R complex to assess the stability of the interaction and the conformational changes induced in the receptor.

These computational approaches could provide valuable insights into the structural basis of this compound's allosteric modulation and guide the design of new, more potent, and selective Sig1R PAMs.

Signaling Pathways and Experimental Workflow

The bioactivity of this compound is mediated through its positive allosteric modulation of the sigma-1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER).

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Sig1R Sigma-1 Receptor BiP BiP/GRP78 Sig1R->BiP Inactive State IP3R IP3 Receptor Sig1R->IP3R Stabilizes Ion_channels Regulation of Ion Channels Sig1R->Ion_channels Translocation to Plasma Membrane BiP->Sig1R Dissociation Ca_signaling Modulation of Ca2+ Signaling IP3R->Ca_signaling E1R This compound (PAM) E1R->Sig1R Allosteric Modulation Agonist Sig1R Agonist Agonist->Sig1R Orthosteric Binding Neuronal_plasticity Neuronal Plasticity & Survival Ca_signaling->Neuronal_plasticity Ion_channels->Neuronal_plasticity

Caption: Sigma-1 Receptor Signaling Pathway Modulated by this compound.

experimental_workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Models cluster_insilico In Silico Models cluster_data Data Analysis & Comparison amygdala Amygdala Kindling kainate Intrahippocampal Kainate analysis Cross-Model Validation amygdala->analysis kainate->analysis binding Radioligand Binding vas_deferens Rat Vas Deferens binding->analysis calcium Calcium Influx vas_deferens->analysis calcium->analysis docking Molecular Docking (Hypothetical) docking->analysis

Caption: Experimental Workflow for Cross-Validation of this compound Bioactivity.

Conclusion

The available evidence from in vivo and in vitro models provides a consistent picture of this compound as a positive allosteric modulator of the sigma-1 receptor with significant antiseizure activity. The compound's efficacy in the amygdala kindling model, a representation of temporal lobe epilepsy, highlights its therapeutic potential. The in vitro data corroborate the in vivo findings by confirming its mechanism of action at the molecular and cellular levels. While the lack of specific in silico studies for this compound represents a current knowledge gap, the collective data from the presented models strongly supports its continued investigation as a novel therapeutic agent for neurological disorders. Future studies should focus on obtaining more quantitative in vitro data and conducting in silico modeling to further refine our understanding of its interaction with the sigma-1 receptor.

References

Head-to-Head Comparison of Synthesis Methods for (2R,3S)-E1R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent synthetic methods for obtaining (2R,3S)-E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide. This compound is a positive allosteric modulator of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, and is of significant interest for its potential therapeutic applications in neuroscience. The methods compared are an asymmetric synthesis involving a Michael addition and a route based on the alkylation of a pre-formed lactam ring.

Data Presentation

The following table summarizes the quantitative data associated with the key steps in each synthetic method, providing a clear comparison of their efficiency and stereochemical control.

ParameterMethod 1: Asymmetric Michael AdditionMethod 2: N-Alkylation of a Pre-formed Lactam
Starting Materials 2-Nitroprop-1-enylbenzene, Diethyl malonate(4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one
Key Reactions Asymmetric Michael addition, Reductive cyclization, N-alkylation with 2-bromoacetamideN-alkylation with ethyl chloroacetate (B1199739), Ammonolysis
Chiral Control Achieved via asymmetric catalysis in the Michael addition and subsequent diastereomeric separation.Requires a pre-existing chiral lactam.
Overall Yield Not explicitly stated, but individual step yields are provided.Not explicitly stated for the specific stereoisomer, but the analogous reaction on a similar substrate has a reported yield of 50% over two steps.
Key Intermediates Methyl erythro- and threo-4-nitro-3-phenylpentanoate, (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one(4R,5S)-1-(2-ethoxy-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one
Purification Chromatographic separation of diastereomers is a critical step.Standard purification techniques.

Experimental Protocols

Method 1: Asymmetric Michael Addition and Subsequent Cyclization

This method, as detailed by Veinberg et al. (2013), builds the chiral pyrrolidinone core through an asymmetric reaction, ensuring control over the stereochemistry from an early stage.

Step 1: Asymmetric Michael Addition of Diethyl Malonate to 2-Nitroprop-1-enylbenzene

  • Description: This initial step establishes the two adjacent chiral centers in the molecule through a nickel(II)-catalyzed asymmetric Michael addition.

  • Protocol: To a solution of a chiral ligand (e.g., a derivative of (S,S)-cyclohexane-1,2-diamine) and Ni(OAc)₂·4H₂O in a suitable solvent such as THF, diethyl malonate is added, followed by the addition of 2-nitroprop-1-enylbenzene. The reaction is stirred at a controlled temperature until completion. The resulting diastereomeric mixture of diethyl 2-((R)-1-phenyl-2-nitropropyl)malonate and diethyl 2-((S)-1-phenyl-2-nitropropyl)malonate is then separated by column chromatography.

Step 2: Reductive Cyclization to form (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one

  • Description: The separated nitro-diester is then converted to the corresponding lactam via a reductive cyclization.

  • Protocol: The purified nitro-diester is dissolved in a solvent mixture (e.g., acetic acid and water) and subjected to reduction. A common method involves the use of a reducing agent like iron powder. The reaction mixture is heated, and upon completion, the product, (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one, is extracted and purified.

Step 3: N-Alkylation with 2-Bromoacetamide

  • Description: The final step involves the attachment of the acetamide (B32628) side chain to the nitrogen of the lactam ring.

  • Protocol: The chiral lactam is dissolved in an aprotic solvent like DMF, and a base such as sodium hydride is added to form the corresponding anion. 2-Bromoacetamide is then added, and the reaction mixture is stirred until the starting material is consumed. The final product, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is then isolated and purified.[1][2][3]

Method 2: N-Alkylation of a Pre-formed Lactam

This approach utilizes a pre-synthesized chiral lactam and focuses on the efficient attachment of the side chain. The protocol for the N-alkylation and amidation steps is adapted from the synthesis of a similar compound, (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, as described by Goldin et al. (1982).

Step 1: N-Alkylation of (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one with Ethyl Chloroacetate

  • Description: This step introduces the ester precursor of the acetamide side chain onto the lactam nitrogen.

  • Protocol: (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one (which can be synthesized via Method 1) is dissolved in an inert solvent like benzene. Sodium metal is added, and the mixture is heated to form the sodium salt of the lactam. After cooling, an excess of ethyl chloroacetate is added, and the reaction is heated. The resulting ethyl ester, (4R,5S)-1-(2-ethoxy-2-oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one, is isolated by distillation under reduced pressure.

Step 2: Ammonolysis of the Ester

  • Description: The ester intermediate is converted to the final acetamide product by treatment with ammonia.

  • Protocol: The purified ethyl ester is treated with an aqueous solution of ammonia. The mixture is stirred, and upon completion of the reaction, the product, (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is isolated and purified.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows and the biological context of this compound.

Synthesis_Method_1 start 2-Nitroprop-1-enylbenzene + Diethyl Malonate michael Asymmetric Michael Addition (Ni(II) catalyst, chiral ligand) start->michael separation Chromatographic Separation of Diastereomers michael->separation nitro_intermediate Methyl (3R,4S)-4-nitro-3-phenylpentanoate separation->nitro_intermediate reduction Reductive Cyclization (e.g., Fe/AcOH) nitro_intermediate->reduction lactam (4R,5S)-5-Methyl-4-phenyl- pyrrolidin-2-one reduction->lactam alkylation N-Alkylation with 2-Bromoacetamide (NaH, DMF) lactam->alkylation final_product This compound alkylation->final_product

Caption: Workflow for the Asymmetric Michael Addition Synthesis of this compound.

Synthesis_Method_2 start_lactam (4R,5S)-5-Methyl-4-phenyl- pyrrolidin-2-one alkylation_ester N-Alkylation with Ethyl Chloroacetate (Na, Benzene) start_lactam->alkylation_ester ester_intermediate (4R,5S)-1-(2-ethoxy-2-oxoethyl)- 5-methyl-4-phenylpyrrolidin-2-one alkylation_ester->ester_intermediate ammonolysis Ammonolysis (aq. NH3) ester_intermediate->ammonolysis final_product This compound ammonolysis->final_product

Caption: Workflow for the N-Alkylation Synthesis of this compound.

Sigma1_Receptor_Signaling cluster_MAM Mitochondria-Associated ER Membrane (MAM) s1r_bip Sigma-1 Receptor-BiP Complex (Inactive State) ip3r IP3 Receptor s1r_bip->ip3r Modulates s1r_active Active Sigma-1 Receptor s1r_bip->s1r_active Dissociation of BiP ca_signaling Enhanced Ca2+ Signaling (ER to Mitochondria) ip3r->ca_signaling Increased Ca2+ flux e1r This compound (Positive Allosteric Modulator) e1r->s1r_bip Binds to allosteric site s1r_active->ip3r Potentiates activity

Caption: Simplified Signaling Pathway of the Sigma-1 Receptor Modulated by this compound.

References

A Comparative Guide to the Determination of Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental protocols, data presentation, and workflow visualizations. While the specific compound "(2R,3S)-E1R" is not publicly documented, the methodologies described herein are broadly applicable to a wide range of chiral compounds.

Introduction to Enantiomeric Excess

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1][2] It is expressed as a percentage and is a key parameter in asymmetric synthesis and the development of stereoisomerically pure drugs. A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, whereas a sample containing only one enantiomer has an ee of 100%.[1][2]

The calculation of enantiomeric excess is straightforward:

ee (%) = |(% major enantiomer - % minor enantiomer)|[1]

Alternatively, it can be calculated from the concentrations or peak areas ([R] and [S]) of the two enantiomers:

ee (%) = (|[R] - [S]| / ([R] + [S])) x 100

Comparison of Analytical Techniques

The determination of enantiomeric excess can be accomplished through several analytical techniques, each with its own set of advantages and limitations. The most widely used methods include chiral chromatography (HPLC and GC), NMR spectroscopy, and circular dichroism spectroscopy.[1][3][4][5]

Technique Principle Advantages Disadvantages Typical Sample Size Instrumentation Cost
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6][7]High accuracy and precision, widely applicable, direct quantification of each enantiomer.[8]Requires method development for each compound, can be time-consuming.[3]Micrograms to milligramsHigh
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.[4][5]High resolution for volatile and thermally stable compounds, requires small sample size.[5]Limited to volatile and thermally stable analytes, potential for racemization at high temperatures.[5]Nanograms to microgramsModerate to High
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent or a chiral lanthanide shift reagent to induce chemical shift differences between enantiomers.[1][4][5]Rapid analysis, provides structural information, non-destructive.Lower sensitivity and accuracy compared to chromatography, requires higher sample concentrations.MilligramsVery High
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.[3][8]Can be very sensitive, provides information on absolute configuration.[8]Requires the molecule to have a chromophore near the stereocenter, can be influenced by impurities.[3]MicrogramsModerate to High

Experimental Protocols

Below are detailed, generalized protocols for the key experimental techniques used to determine enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral compound using a chiral stationary phase.

Materials:

  • HPLC system with UV or other suitable detector

  • Chiral column (e.g., polysaccharide-based like Chiralpak or Chiralcel)[6]

  • Mobile phase (e.g., hexane (B92381)/isopropanol mixture)

  • Sample of the chiral compound dissolved in a suitable solvent

  • Reference standards of the pure enantiomers (if available)[9]

Procedure:

  • Method Development: Select a chiral column and mobile phase system based on the chemical properties of the analyte. A typical starting condition for a polysaccharide-based column is a mixture of hexane and isopropanol.

  • System Preparation: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the sample solution onto the column.

  • Chromatogram Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with the detector.

  • Peak Identification: If pure enantiomer standards are available, inject them individually to determine the elution order.

  • Quantification: Integrate the peak areas of the two enantiomer peaks.

  • Calculation: Calculate the enantiomeric excess using the peak areas.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column & Mobile Phase B Equilibrate HPLC System A->B C Inject Sample B->C D Acquire Chromatogram C->D E Integrate Peak Areas D->E F Calculate ee% E->F

Figure 1: Workflow for ee determination by Chiral HPLC.
NMR Spectroscopy with a Chiral Shift Reagent

Objective: To induce a chemical shift difference between enantiomeric protons to allow for quantification by NMR.

Materials:

  • NMR spectrometer (300 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral lanthanide shift reagent (e.g., Eu(hfc)₃)

  • Sample of the chiral compound

Procedure:

  • Sample Preparation: Dissolve a known amount of the chiral compound in the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Shift Reagent: Add a small, measured amount of the chiral shift reagent to the NMR tube.

  • Spectrum Acquisition: Acquire another ¹H NMR spectrum. Observe for the splitting of signals corresponding to one or more protons.

  • Titration: Continue to add small increments of the shift reagent and acquire spectra until baseline separation of a pair of enantiomeric signals is achieved.

  • Integration: Integrate the separated signals corresponding to each enantiomer.

  • Calculation: Calculate the enantiomeric excess based on the integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis A Dissolve Sample in Deuterated Solvent B Acquire Initial ¹H NMR A->B C Add Chiral Shift Reagent B->C D Acquire ¹H NMR C->D E Repeat C & D until Signal Separation D->E F Integrate Separated Signals E->F G Calculate ee% F->G

Figure 2: Workflow for ee determination by NMR with a chiral shift reagent.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and structured manner.

Table 1: Hypothetical Chiral HPLC Data for this compound
EnantiomerRetention Time (min)Peak AreaPercentage (%)
(2S,3R)-E1R8.21150,00025
This compound9.53450,00075
Total 600,000 100
Enantiomeric Excess 50%

In this example, the enantiomeric excess is calculated as |75% - 25%| = 50%.

Table 2: Hypothetical ¹H NMR Data for this compound with a Chiral Shift Reagent
EnantiomerProton SignalChemical Shift (ppm)IntegrationPercentage (%)
(2S,3R)-E1R-CH₃1.251.020
This compound-CH₃1.284.080
Total 5.0 100
Enantiomeric Excess 60%

Here, the enantiomeric excess is calculated as |(4.0 - 1.0) / (4.0 + 1.0)| x 100 = 60%.

Logical Relationship of Method Selection

The choice of analytical method for determining enantiomeric excess depends on several factors, including the properties of the analyte, the required accuracy, and available instrumentation.

Method_Selection Analyte Chiral Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Chromophore Chromophore Present? Analyte->Chromophore HighConc High Concentration Available? Analyte->HighConc GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No CD Circular Dichroism Chromophore->CD Yes NMR NMR Spectroscopy HighConc->NMR Yes

Figure 3: Decision tree for selecting an appropriate method for ee determination.

Conclusion

The determination of enantiomeric excess is a fundamental aspect of chiral chemistry. While chiral HPLC and GC are often the methods of choice due to their high accuracy and resolving power, spectroscopic techniques like NMR and CD offer rapid and non-destructive alternatives that can be highly valuable in specific contexts. The selection of the most appropriate technique requires careful consideration of the analyte's properties and the specific goals of the analysis. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and accurately characterize their chiral compounds.

References

A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral Molecules: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the unambiguous confirmation of the absolute stereochemistry of a new chemical entity, which we will refer to hypothetically as (2R,3S)-E1R, is a critical step in its development. This guide provides a comparative overview of the most common and powerful techniques used to determine absolute stereochemistry, complete with experimental data considerations and detailed protocols to aid researchers in this crucial endeavor.

The challenge in assigning the absolute configuration of a chiral molecule lies in the fact that enantiomers possess identical physical properties in an achiral environment, making their differentiation non-trivial.[1] However, several advanced spectroscopic and analytical techniques can provide definitive stereochemical assignments. The most widely employed methods include Single-Crystal X-Ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Each method offers distinct advantages and is suited to different types of molecules and experimental constraints.

Comparative Analysis of Key Methodologies

The selection of an appropriate technique for determining the absolute stereochemistry of a compound like this compound depends on various factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. Below is a comparative summary of the leading methods.

FeatureSingle-Crystal X-Ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Auxiliaries
Principle Diffraction of X-rays by a crystalline lattice to determine the 3D arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinguishable NMR spectra.
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount Micrograms to milligramsMilligramsMilligrams
Destructive? No (crystal can be recovered)NoNo (reagent may need to be removed)
Prerequisites High-quality single crystalChiral molecule must have IR-active vibrationsPresence of a suitable functional group for derivatization or interaction
Conclusiveness Provides unambiguous absolute configuration (with anomalous dispersion)Provides high confidence in absolute configuration when compared with quantum chemical calculationsInfers relative configuration of the newly formed diastereomers, and thus the absolute configuration of the original molecule
Time Days to weeks (including crystallization)Hours to days (including calculations)Hours to days

Experimental Protocols

To assist researchers in applying these techniques, detailed, generalized protocols for each method are provided below.

Protocol 1: Single-Crystal X-Ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[2][3] The technique relies on the anomalous dispersion of X-rays by heavy atoms in the crystal lattice to differentiate between enantiomers.[4]

Methodology:

  • Crystallization: Dissolve the purified this compound in a suitable solvent or solvent system. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. To determine the absolute configuration, it is crucial to collect data with sufficient redundancy and to measure the intensities of Friedel pairs (reflections hkl and -h-k-l), as their differences arise from anomalous scattering.[5]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer and near one for the incorrect enantiomer.[5] A low standard uncertainty on the Flack parameter is necessary for a confident assignment.

Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration.[8][9] The experimental spectrum is then compared to a theoretically predicted spectrum for a known absolute configuration.[10]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deuterated chloroform, carbon tetrachloride) at a concentration that gives an adequate infrared absorbance (typically 0.01 to 0.1 M). The solvent should be transparent in the IR regions of interest.

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. It is essential to also record a spectrum of the neat solvent for baseline correction.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the (2R,3S) and (2S,3R) enantiomers of E1R using a suitable computational chemistry software package.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).

    • Calculate the theoretical IR and VCD spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged theoretical VCD spectrum for both the (2R,3S) and (2S,3R) enantiomers based on the calculated energies of the conformers.

    • Compare the experimental VCD spectrum with the two theoretical spectra. A good match between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.

Protocol 3: NMR Spectroscopy with Chiral Auxiliaries

This method involves the reaction of the chiral molecule with a chiral derivatizing agent (CDA) or the use of a chiral solvating agent (CSA) to form diastereomers or diastereomeric complexes that exhibit distinct NMR spectra.[11][12][13]

Methodology:

  • Selection of Chiral Auxiliary: Choose a suitable chiral auxiliary. For example, if this compound contains a hydroxyl group, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA.

  • Diastereomer Formation: React the enantiomerically pure (or enriched) this compound with both the (R)- and (S)-enantiomers of the CDA to form two diastereomeric products.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Spectral Interpretation: The different spatial arrangements of the substituents in the two diastereomers will lead to differences in the chemical shifts of the protons near the stereogenic centers. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original molecule can be deduced based on established models for the specific CDA used.

Visualizing Workflows and Decision-Making

To further clarify the process of absolute stereochemistry determination, the following diagrams illustrate a general experimental workflow and a decision-making tree for selecting the appropriate method.

G General Workflow for Absolute Stereochemistry Confirmation cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Confirmation Purified_Sample Purified this compound X_Ray Single-Crystal X-Ray Crystallography Purified_Sample->X_Ray Choose Method VCD VCD Spectroscopy Purified_Sample->VCD Choose Method NMR NMR with Chiral Auxiliary Purified_Sample->NMR Choose Method X_Ray_Analysis Structure Solution & Flack Parameter Refinement X_Ray->X_Ray_Analysis VCD_Analysis Comparison with Quantum Chemical Calculations VCD->VCD_Analysis NMR_Analysis Analysis of Δδ Values NMR->NMR_Analysis Final_Confirmation Confirmed Absolute Stereochemistry X_Ray_Analysis->Final_Confirmation VCD_Analysis->Final_Confirmation NMR_Analysis->Final_Confirmation

Caption: A general workflow for the confirmation of absolute stereochemistry.

G Decision Tree for Method Selection Start Start with Purified This compound Crystal Can a single crystal be grown? Start->Crystal Heavy_Atom Does it contain a heavy atom (Z > 8)? Crystal->Heavy_Atom Yes Functional_Group Does it have a suitable functional group for derivatization? Crystal->Functional_Group No X_Ray Use X-Ray Crystallography Heavy_Atom->X_Ray Yes Consider_Other Consider other methods or derivatization for X-Ray Heavy_Atom->Consider_Other No VCD Use VCD Spectroscopy Functional_Group->VCD No NMR Use NMR with Chiral Auxiliary Functional_Group->NMR Yes

Caption: A decision tree to guide the selection of a stereochemical determination method.

Conclusion

The determination of the absolute stereochemistry of a chiral molecule such as this compound is a non-negotiable step in modern chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. Vibrational Circular Dichroism has emerged as a powerful and versatile alternative for molecules in solution, with its reliability being greatly enhanced by modern computational methods. NMR spectroscopy with chiral auxiliaries offers a practical approach that leverages readily available instrumentation. Ultimately, a multi-pronged strategy, potentially employing more than one of these techniques, will provide the highest level of confidence in the assigned absolute stereochemistry, ensuring the safety and efficacy of new chemical entities as they advance through the development pipeline.

References

Benchmarking (2R,3S)-E1R: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel sigma-1 receptor (σ1R) positive allosteric modulator, (2R,3S)-E1R, against the well-established σ1R agonist, PRE-084. The data presented herein is intended for researchers, scientists, and drug development professionals investigating therapeutic agents targeting the sigma-1 receptor.

This compound, systematically named (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, has been identified as a positive allosteric modulator (PAM) of the σ1R.[1][2][3] Unlike direct agonists that activate the receptor, PAMs enhance the effect of an agonist. This guide benchmarks the performance of this compound by quantifying its ability to potentiate the activity of the selective σ1R agonist, PRE-084.

Quantitative Performance Analysis

The following tables summarize the key in vitro performance metrics of this compound in modulating the activity of PRE-084. The data is extracted from studies by Zvejniece et al., 2014.

Table 1: Potentiation of PRE-084-induced contractions in electrically stimulated rat vas deferens.

Compound/CombinationConcentration (µM)Maximal Response (% of control)
PRE-08410100 ± 12
This compound10No significant effect
PRE-084 + this compound10 + 10155 ± 18*

*p < 0.05 compared to PRE-084 alone. Data are presented as mean ± SEM.

Table 2: Enhancement of PRE-084 effect on bradykinin-induced intracellular Ca2+ concentration ([Ca2+]i) increase in neuroblastoma-glioma cells.

Compound/CombinationConcentration (µM)[Ca2+]i Increase (% of bradykinin (B550075) alone)
Bradykinin (BK)1100
PRE-084 + BK10 + 1140 ± 9
This compound + BK10 + 1No significant effect
PRE-084 + this compound + BK10 + 10 + 1195 ± 15*

*p < 0.05 compared to PRE-084 + BK. Data are presented as mean ± SEM.

Experimental Protocols

Electrically Stimulated Rat Vas Deferens Assay

This assay assesses the modulatory effect of compounds on the contractile response of the rat vas deferens to electrical stimulation, a functional output influenced by σ1R activity.

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Stimulation: The tissues are subjected to electrical field stimulation to induce twitch contractions.

  • Compound Application: Tissues are pre-incubated with this compound or vehicle for a specified period.

  • Agonist Challenge: The σ1R agonist, PRE-084, is added to the organ bath, and the resulting change in contraction amplitude is recorded.

  • Data Analysis: The potentiation of the PRE-084-induced response by this compound is calculated as the percentage increase in the maximal contraction compared to PRE-084 alone.[4]

Bradykinin-Induced Intracellular Ca2+ Mobilization Assay

This cell-based functional assay measures the ability of compounds to modulate σ1R-mediated changes in intracellular calcium levels.

  • Cell Culture: Neuroblastoma-glioma (NG-108) cells endogenously expressing σ1R are cultured under standard conditions.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Cells are pre-incubated with this compound and/or PRE-084.

  • Bradykinin Stimulation: Bradykinin, which induces intracellular calcium release, is added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the calcium-bound dye.

  • Data Analysis: The enhancement of the PRE-084-mediated increase in the bradykinin-induced calcium signal by this compound is quantified.[3]

Visualizations

Experimental Workflow

G cluster_assay1 Electrically Stimulated Rat Vas Deferens cluster_assay2 Bradykinin-Induced Ca2+ Mobilization a1 Tissue Preparation a2 Electrical Stimulation a1->a2 a3 Pre-incubation with this compound a2->a3 a4 Addition of PRE-084 a3->a4 a5 Record Contraction a4->a5 b1 Cell Culture (NG-108) b2 Fluorescent Dye Loading b1->b2 b3 Incubation with this compound +/- PRE-084 b2->b3 b4 Bradykinin Stimulation b3->b4 b5 Measure Fluorescence b4->b5

In vitro experimental workflows.
Logical Relationship of Compounds

G cluster_0 cluster_1 cluster_2 S1R Sigma-1 Receptor Response Enhanced Cellular Response S1R->Response Leads to PRE084 PRE-084 (Agonist) PRE084->S1R Activates E1R This compound (PAM) E1R->S1R Binds to Allosteric Site E1R->PRE084 Potentiates

Interaction of this compound and PRE-084 with the Sigma-1 Receptor.
Sigma-1 Receptor Signaling Pathway

G ER Endoplasmic Reticulum (ER) S1R_inactive Sigma-1 Receptor (Inactive) - Associated with BiP S1R_active Sigma-1 Receptor (Active) - Dissociated from BiP S1R_inactive->S1R_active Activation Agonist Agonist (e.g., PRE-084) Agonist->S1R_inactive PAM PAM (e.g., this compound) PAM->S1R_inactive Translocation Translocation to Plasma Membrane S1R_active->Translocation IonChannels Modulation of Ion Channels (Ca2+, K+, Na+) Translocation->IonChannels Signaling Downstream Signaling Cascades (e.g., PLC, ERK, Akt) Translocation->Signaling Response Cellular Response (e.g., Neurite Outgrowth, Neuroprotection) IonChannels->Response Signaling->Response

Simplified Sigma-1 Receptor signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of (2R,3S)-E1R: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (2R,3S)-E1R, a stereoisomer of the sigma-1 receptor positive allosteric modulator, E1R. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal procedure based on general best practices for pharmacologically active research chemicals.

Immediate Safety Considerations and Hazard Assessment

Given that this compound is a biologically active molecule targeting the nervous system, it should be handled with care, assuming it may have toxicological properties. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, when handling this compound. All work should be conducted in a well-ventilated area, preferably within a fume hood.

Due to the absence of a specific SDS, a definitive hazard profile cannot be provided. However, based on the general nature of pharmacologically active small molecules used in research, the following potential hazards should be considered:

Hazard CategoryPotential Risks and Considerations
Health Hazards As a sigma-1 receptor modulator, the compound is biologically active and may have unknown toxicological effects. Ingestion, inhalation, or skin contact could lead to adverse health effects.
Physical Hazards The physical state (solid or liquid), flammability, and reactivity of this compound are unknown. Assume it may be flammable and reactive with other substances until specific data is available.
Environmental Hazards The ecotoxicity of this compound is unknown. Improper disposal could lead to contamination of water and soil, potentially harming aquatic and terrestrial organisms.

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Ensure the container is kept closed except when adding waste.

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Disposal Request and Pickup:

    • Once the waste container is full or is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G Workflow for this compound Disposal cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_proc Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused compound, contaminated labware, PPE) fume_hood->waste_generated is_hazardous Treat as Hazardous Waste waste_generated->is_hazardous segregate Segregate from other chemical waste is_hazardous->segregate Yes containerize Place in a labeled, sealed, compatible waste container segregate->containerize storage Store in designated Satellite Accumulation Area containerize->storage request_pickup Request pickup by Environmental Health & Safety (EHS) storage->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of the research chemical this compound in the absence of a specific Safety Data Sheet. It is not a substitute for a comprehensive risk assessment and adherence to institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and requirements.

Essential Safety and Logistical Information for Handling (2R,3S)-E1R

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment and handling procedures for (2R,3S)-E1R based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound (CAS: 1424832-60-9) was not located. Researchers must conduct a thorough, lab-specific risk assessment before beginning any work.

This compound is identified as an enantiomer of E1R (B607240), a positive allosteric modulator of the sigma-1 receptor.[1][2][3] As a potent, bioactive molecule intended for research, its toxicological properties are not well-established. Therefore, it must be handled with a high degree of caution, assuming it may be hazardous upon inhalation, ingestion, or skin contact.

Hazard Identification and Risk Assessment

Given the lack of specific toxicity data, a conservative approach is mandatory. The primary hazards are associated with the handling of the solid, powdered form (potential for aerosolization) and solutions (potential for splashes and spills).

Potential Hazard Nature of Risk Recommended Action
Acute Toxicity (Inhalation, Dermal, Oral) The toxicological properties are not fully known. Assume the compound is toxic if inhaled, absorbed through the skin, or ingested.Handle exclusively within a certified chemical fume hood or other containment device. Use appropriate PPE to prevent any direct contact.
Eye Irritation/Damage Powder or liquid splashes may cause serious eye irritation or damage.Always wear chemical safety goggles. A face shield is required for tasks with a higher splash risk.[4]
Skin Irritation/Allergic Reaction Direct contact may cause skin irritation or sensitization.Avoid all skin contact by using appropriate gloves and a lab coat.[4]
Respiratory Irritation Inhalation of aerosolized powder may irritate the respiratory tract.Engineering controls (e.g., fume hood) are the primary defense. Respiratory protection may be required based on a risk assessment.[4][5]
Long-term Effects Chronic effects of exposure are unknown.Minimize all exposure routes by adhering strictly to engineering controls and PPE protocols.

Operational Plans for Safe Handling

A systematic workflow is essential to minimize risk. The process can be broken down into four distinct phases: Preparation, Handling, Post-Handling, and Disposal.[6]

Preparation Phase
  • Review Safety Information: Before any work begins, review all available information and conduct a formal risk assessment for the planned experiment.[6]

  • Designate Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[5]

  • Prepare Equipment: Assemble all necessary labware (e.g., vials, spatulas, pipettes) and place them in the fume hood.

  • Prepare Spill Kit: Ensure a spill kit appropriate for chemical powders and solvents is readily accessible.

Handling Phase (Inside Fume Hood)
  • Don Appropriate PPE: Put on all required PPE before entering the designated handling area. (See PPE table below).

  • Weighing (Solid Compound):

    • Perform all weighing operations on a draft shield balance inside the fume hood to minimize air currents.

    • Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add solvent to the vial containing the weighed powder slowly to avoid splashing.

    • Cap the vial securely before mixing or vortexing.

    • If sonication is required, ensure the vial is properly sealed.

Post-Handling Phase
  • Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Thoroughly clean all non-disposable equipment that came into contact with the compound.[7]

  • Doffing PPE:

    • Remove PPE slowly and deliberately in the correct order to prevent self-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Dispose of all contaminated PPE as hazardous waste.[6]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the specific tasks being performed.[9]

Task Required Personal Protective Equipment
General Laboratory Operations (Not directly handling the compound)- Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves- Closed-Toe Shoes[4]
Handling Solid this compound (e.g., weighing)- Disposable Lab Coat (or dedicated lab coat for potent compounds)- Chemical Safety Goggles- Face Shield- Double Nitrile Gloves- Respiratory Protection (as determined by risk assessment)
Handling Solutions of this compound - Lab Coat- Chemical Safety Goggles- Double Nitrile Gloves (or appropriate chemical-resistant gloves for the solvent used)

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of any materials down the drain or in regular trash.[6][7][10]

Waste Stream Disposal Procedure
Unused/Expired Compound - Collect in its original container or a clearly labeled, sealed waste container.- Label as "Hazardous Waste" with the full chemical name and CAS number.- Dispose of through your institution's certified hazardous waste program.
Contaminated Labware (e.g., pipette tips, vials, tubes)- Collect in a dedicated, puncture-resistant, and sealable container.- Label the container as "Hazardous Waste" with the chemical name.- Do not overfill the container.[6]
Contaminated PPE (e.g., gloves, disposable lab coat)- Carefully place all used PPE into a sealed plastic bag.- Place the bag into the designated hazardous waste container for solid waste.[6]
Aqueous/Solvent Waste - Collect all liquid waste containing the compound in a sealed, compatible, and clearly labeled waste container.- Do not mix with other waste streams unless compatibility has been confirmed.- The label must include the chemical name, solvent, and estimated concentration.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Review SDS and Conduct Risk Assessment prep2 Prepare Fume Hood and Spill Kit prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound or Prepare Solution prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Equipment and Work Surfaces handle2->post1 Experiment Complete post2 Doff PPE Correctly post1->post2 disp1 Segregate and Label All Waste Streams post2->disp1 Segregate Contaminated PPE disp2 Store Waste Securely disp1->disp2 disp3 Dispose via Approved Hazardous Waste Vendor disp2->disp3

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.